Vibsanin A
描述
属性
CAS 编号 |
72506-14-0 |
|---|---|
分子式 |
C25H38O4 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
[(1R,2R,3E,5S,7E,11R)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1 |
InChI 键 |
FUGMARDYCOVINL-UXJPQKNOSA-N |
手性 SMILES |
CC(=CCC[C@]\1(C/C=C(\CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)/CO)C)C |
规范 SMILES |
CC(=CCCC1(CC=C(CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)CO)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Vibsanin A |
产品来源 |
United States |
Foundational & Exploratory
Vibsanin A: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vibsanin A, a natural product, and its analogues have emerged as promising anti-cancer agents. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a Heat Shock Protein 90 (HSP90) inhibitor and a Protein Kinase C (PKC) activator. Through the inhibition of HSP90, this compound disrupts the stability of a multitude of oncogenic client proteins, leading to their degradation and the subsequent attenuation of critical cancer-promoting signaling pathways. Concurrently, its ability to activate PKC provides a distinct therapeutic avenue, particularly in the context of acute myeloid leukemia (AML), where it promotes cellular differentiation and sensitizes cancer cells to existing therapies. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its anti-proliferative effects, and detailed experimental methodologies for key assays.
Core Mechanism of Action: Dual Inhibition and Activation
The primary mechanism of action of this compound and its analogues, such as this compound analog C (VAC), is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in oncogenesis.[1][2][3] By targeting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.
In a distinct but complementary mechanism, this compound has been identified as a novel activator of Protein Kinase C (PKC).[1][4] This activity is particularly significant in the context of acute myeloid leukemia (AML), where this compound-mediated PKC activation leads to the induction of myeloid differentiation, a key therapeutic goal in this malignancy.[4][5]
Data Presentation: Anti-Proliferative Activity
Quantitative data on the anti-proliferative effects of this compound analogues demonstrate their potential as anti-cancer agents. The following table summarizes the available IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Vibsanin C analogue 29 | HL-60 | Human promyelocytic leukemia | - | [6] |
| Vibsanin C analogue 31 | HL-60 | Human promyelocytic leukemia | 0.27 | [6] |
Note: While this compound analog C (VAC) is reported to have the strongest anti-proliferative activity among this compound analogs, specific IC50 values across a panel of cancer cell lines were not available in the reviewed literature.[2][3]
Signaling Pathways
HSP90 Inhibition Pathway
This compound, by inhibiting HSP90, leads to the degradation of a wide array of client proteins. This includes key components of several oncogenic signaling pathways. The diagram below illustrates the general mechanism of HSP90 inhibition and its downstream consequences.
JAK/STAT Pathway (Downstream of HSP90)
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in many cancers. JAK2, a key component of this pathway, is a known client protein of HSP90. Inhibition of HSP90 is therefore expected to lead to the degradation of JAK2 and subsequent inhibition of STAT3 phosphorylation and signaling.
PKC Activation Pathway in AML
In acute myeloid leukemia (AML) cells, this compound acts as a PKC activator, sensitizing these cells to tyrosine kinase inhibitors (TKIs) and inducing differentiation. This involves the upregulation of the tyrosine kinase Lyn and subsequent activation of the Raf/MEK/ERK signaling cascade.[1][4]
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.
HSP90-Mediated Luciferase Refolding Assay
This assay assesses the ability of a compound to inhibit the HSP90-dependent refolding of denatured luciferase.
Workflow Diagram:
Methodology:
-
Preparation of Denatured Luciferase: Recombinantly express and purify firefly luciferase. Denature the luciferase by heating at 42°C for 10-15 minutes in a suitable buffer.
-
Refolding Reaction: In a 96-well plate, prepare a reaction mixture containing rabbit reticulocyte lysate (as a source of HSP90 and its co-chaperones), an ATP-regenerating system, and the denatured luciferase.
-
Compound Treatment: Add varying concentrations of this compound (or a known HSP90 inhibitor as a positive control) or vehicle (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein refolding.
-
Luminescence Measurement: Add luciferin substrate to each well and immediately measure the luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates inhibition of HSP90-mediated refolding.[7]
Western Blot Analysis of HSP90 Client Proteins
This method is used to determine the effect of this compound on the protein levels of HSP90 clients.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., JAK2, STAT3, p-STAT3) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of the client protein in this compound-treated samples indicates degradation.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of this compound to directly activate PKC.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a PKC-specific peptide substrate, a lipid activator (phosphatidylserine and diacylglycerol), and purified PKC enzyme in an appropriate assay buffer.
-
Compound Addition: Add this compound or a known PKC activator (e.g., PMA) to the reaction mixture.
-
Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 10-15 minutes.
-
Termination and Measurement: Spot the reaction mixture onto P81 phosphocellulose paper to stop the reaction. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. An increase in radioactivity indicates PKC activation.[8][9]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[10]
-
Conclusion
This compound demonstrates a compelling multi-faceted mechanism of action against cancer cells. Its primary role as an HSP90 inhibitor provides a broad-spectrum anti-cancer strategy by destabilizing numerous oncoproteins. Furthermore, its ability to activate PKC opens up novel therapeutic possibilities, particularly in the treatment of AML by promoting differentiation and enhancing the efficacy of other targeted therapies. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and its analogues as potential clinical candidates. Further research is warranted to fully elucidate the quantitative aspects of its apoptotic effects and to explore its efficacy in in vivo models for a wider range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of triciribine as a novel myeloid cell differentiation inducer | PLOS One [journals.plos.org]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Vibsanin A: A Deep Dive into its Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibsanin A, a naturally occurring diterpenoid, has emerged as a promising small molecule with significant anti-cancer properties. Its multifaceted mechanism of action, primarily centered on the activation of Protein Kinase C (PKC) and inhibition of Heat Shock Protein 90 (HSP90), triggers a cascade of downstream signaling events that ultimately lead to cell differentiation, cell cycle arrest, and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, well-documented mechanisms:
-
Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1]
-
Heat Shock Protein 90 (HSP90) Inhibition: this compound and its analogs have been identified as inhibitors of HSP90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[2][3]
These primary actions initiate a series of downstream signaling cascades that collectively contribute to the anti-neoplastic activity of this compound.
Quantitative Data: Anti-Proliferative Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Vibsanin B Derivative (Compound 3) | SK-BR-3 (Breast Cancer) | 1.19 | [4] |
| MCF-7 (Breast Cancer) | 1.80 | [4] | |
| Vibsanin C Derivative (Compound 29) | HL-60 (Leukemia) | 0.39 | [5] |
| Vibsanin C Derivative (Compound 31) | HL-60 (Leukemia) | 0.27 | [5] |
Note: This table summarizes data for Vibsanin derivatives. Further research is needed to establish a comprehensive IC50 profile for this compound.
Key Signaling Pathways Modulated by this compound
PKC-ERK-c-Myc Pathway in Myeloid Leukemia Differentiation
A primary and well-elucidated signaling pathway initiated by this compound involves the activation of PKC, leading to the differentiation of myeloid leukemia cells. This pathway proceeds as follows:
-
PKC Activation: this compound directly activates PKC.
-
ERK Pathway Induction: Activated PKC leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
-
c-Myc Downregulation: The activation of the ERK pathway results in the decreased expression of the oncoprotein c-Myc.
-
Cell Differentiation: The downregulation of c-Myc is a critical event that triggers the differentiation of myeloid leukemia cells, such as HL-60, into a more mature, less proliferative state.[6]
This compound-induced PKC-ERK-c-Myc signaling cascade.
HSP90 Inhibition and Anti-Proliferative Effects
This compound and its analogs exhibit anti-proliferative activity through the inhibition of HSP90. The mechanism involves:
-
HSP90 Inhibition: this compound analogs, such as VAC, directly inhibit the chaperone function of HSP90.[2][3]
-
Client Protein Degradation: Inhibition of HSP90 leads to the destabilization and subsequent degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation (e.g., Akt, Raf-1, CDK4).
-
Cell Cycle Arrest and Apoptosis: The loss of these key client proteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.
Mechanism of HSP90 inhibition by this compound.
Induction of Apoptosis
While the precise apoptotic pathways triggered by this compound are still under investigation, evidence suggests that its derivatives can induce apoptosis through the mitochondrial-mediated pathway. This typically involves:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes the apoptotic program.
A derivative of Vibsanin C has been shown to promote HL-60 cell apoptosis via the mitochondrial-mediated pathway.[5]
Proposed mitochondrial-mediated apoptosis by Vibsanin C derivative.
Potential Crosstalk with STAT3 Signaling
While direct evidence linking this compound to the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is currently limited, the known mechanisms of this compound suggest potential for crosstalk.
-
PKC-STAT3 Link: PKC isoforms have been shown to interact with and modulate STAT3 activity.[7] Given that this compound is a potent PKC activator, it is plausible that it could indirectly influence STAT3 phosphorylation and transcriptional activity.
-
HSP90-STAT3 Relationship: STAT3 is a known client protein of HSP90. Therefore, by inhibiting HSP90, this compound could lead to the degradation of STAT3, thereby inhibiting its downstream signaling.
Further research is warranted to elucidate the precise nature of the relationship between this compound and the STAT3 signaling pathway.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Workflow for MTT-based cell viability assay.
In Vitro PKC Kinase Activity Assay
This protocol provides a general framework for measuring the effect of this compound on PKC activity.
Materials:
-
Purified PKC enzyme
-
This compound
-
PKC substrate (e.g., a specific peptide or histone H1)
-
Assay buffer (containing lipids like phosphatidylserine and diacylglycerol for activation)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and either this compound at various concentrations or a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
An increase in radioactivity compared to the control indicates PKC activation by this compound.[9][10]
HSP90 ATPase Activity Assay
This is a common method to assess the inhibitory effect of compounds on HSP90's ATPase activity.
Materials:
-
Recombinant human HSP90 protein
-
This compound
-
Assay buffer (e.g., HEPES buffer containing KCl, MgCl₂, and BSA)
-
ATP
-
Malachite green-based phosphate detection reagent
Procedure:
-
Pre-incubate HSP90 with various concentrations of this compound or a known HSP90 inhibitor (positive control) in the assay buffer in a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Read the absorbance at a wavelength of ~620-650 nm.
-
A decrease in absorbance compared to the control indicates inhibition of HSP90 ATPase activity.[11][12]
Cell Differentiation Assay in HL-60 Cells
This protocol is used to assess the ability of this compound to induce differentiation in leukemia cells.
Materials:
-
HL-60 cells
-
This compound
-
Complete RPMI-1640 medium
-
All-trans retinoic acid (ATRA) or Phorbol 12-myristate 13-acetate (PMA) as positive controls
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD11b, CD14)
-
Flow cytometer
-
May-Grünwald-Giemsa stain
-
Microscope
Procedure:
-
Culture HL-60 cells in complete medium.
-
Treat the cells with this compound (e.g., 1-10 µM), positive controls (ATRA or PMA), and a vehicle control for 72-96 hours.[13]
-
Morphological Assessment:
-
Prepare cytospin slides of the cells.
-
Stain the slides with May-Grünwald-Giemsa stain.
-
Observe morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, condensed chromatin) under a microscope.
-
-
Flow Cytometry for Surface Marker Expression:
-
Harvest the cells and wash with PBS.
-
Incubate the cells with fluorescently labeled anti-CD11b and anti-CD14 antibodies.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these differentiation markers.[14]
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.[15]
Conclusion and Future Directions
This compound is a compelling natural product with significant potential as an anti-cancer agent. Its ability to concurrently activate PKC and inhibit HSP90 provides a powerful, multi-pronged attack on cancer cell signaling networks. The downstream consequences, including the induction of differentiation in leukemia cells and the promotion of cell cycle arrest and apoptosis, underscore its therapeutic promise.
Future research should focus on:
-
Establishing a comprehensive anti-proliferative profile of this compound across a broader panel of cancer cell lines.
-
Elucidating the specific downstream targets and signaling nodes affected by this compound-induced PKC activation in different cancer contexts.
-
Investigating the detailed molecular mechanisms of this compound-induced apoptosis, including the involvement of specific caspases and Bcl-2 family members.
-
Exploring the potential interaction between this compound and the STAT3 signaling pathway to uncover novel therapeutic avenues.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
A deeper understanding of these aspects will be crucial for the translation of this compound from a promising lead compound into a clinically viable therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cell Cycle [cyto.purdue.edu]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Natural Source and Isolation of Vibsanin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation protocols for Vibsanin A, a bioactive vibsane-type diterpenoid. The document details the primary plant source, established extraction and purification methodologies, and available quantitative and spectroscopic data. Furthermore, a proposed biosynthetic pathway and a detailed isolation workflow are presented through diagrams to facilitate a deeper understanding for research and development purposes.
Natural Source of this compound
This compound is a naturally occurring diterpenoid predominantly isolated from the leaves of Viburnum odoratissimum Ker Gawl., a plant belonging to the Adoxaceae family.[1][2] This evergreen shrub, commonly known as sweet viburnum, is native to Asia and has been utilized in traditional medicine.[2][3] Bioassay-guided fractionation of extracts from the leaves of V. odoratissimum has been instrumental in identifying this compound as a piscicidal compound.[4][5]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Viburnum odoratissimum typically employs a multi-step process involving extraction, solvent partitioning, and column chromatography. The following protocol is synthesized from established methodologies.[4]
2.1. Plant Material Collection and Extraction
-
Plant Material: Fresh leaves of Viburnum odoratissimum (43 kg) are collected.
-
Extraction: The leaves are extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield an aqueous concentrate.
2.2. Solvent Partitioning
-
The aqueous concentrate is successively partitioned with benzene and ethyl acetate.
-
The piscicidal activity, indicative of the presence of this compound, is primarily found in the benzene extract.
2.3. Column Chromatography
-
Initial Fractionation: The benzene extract is subjected to column chromatography on silica gel. Elution is performed with a stepwise gradient of ethyl acetate in chloroform (increasing in 5% increments).
-
Isolation of this compound containing fractions: Fractions exhibiting piscicidal activity are further purified. These are typically eluted with 20% and 30% acetone in a similar silica gel column chromatography setup.[4]
-
Fine Purification: Further purification is achieved through gradient elution chromatography on a silicic acid-Celite (1:1) mixture using a solvent system of increasing percentages of ether in n-hexane (e.g., 34-41% ether).[4] this compound is identified in the fractions by its UV absorbance and a characteristic purple color upon spraying with 5% vanillin in sulfuric acid on a TLC plate.[4]
Quantitative Data
While the foundational study by Kawazu (1980) details the isolation of several vibsanines, specific quantitative yield and purity data for this compound are not explicitly provided. The study focused on the isolation and characterization of a series of related compounds. The yield of a related compound, Vibsanin B, was reported as 3.9 g from 43 kg of fresh leaves.[4]
Table 1: Spectroscopic Data for this compound
| Data Type | Observed Characteristics |
| ¹H NMR | Data used for structural elucidation, but specific chemical shifts and coupling constants are not detailed in available literature. |
| ¹³C NMR | Data used for structural elucidation, but specific chemical shifts are not detailed in available literature. |
| Mass Spec. | Molecular ion peak and fragmentation pattern used for determining the molecular formula and structural features. Specific m/z values and relative intensities are not fully reported.[6][7] |
Mandatory Visualizations
The biosynthesis of vibsane-type diterpenoids, including this compound, is believed to start from the universal diterpene precursor, Geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
The following diagram illustrates the key steps in the bioassay-guided isolation of this compound from Viburnum odoratissimum.
Caption: Bioassay-guided isolation workflow for this compound.
References
- 1. Viburnum odoratissimum / Species Page / Plant Atlas [florida.plantatlas.usf.edu]
- 2. Viburnum odoratissimum - Wikipedia [en.wikipedia.org]
- 3. [Chemistry and biological activities of Viburnum odoratissimum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
The Uncharted Path: A Technical Guide to the Biosynthesis of Vibsanin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibsanin A, a complex vibsane-type diterpenoid isolated from plants of the Viburnum genus, has garnered significant interest due to its unique 11-membered ring structure and potential biological activities. Despite numerous successful total syntheses that have conquered its intricate architecture, the natural biosynthetic pathway of this compound remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding, outlining a proposed biosynthetic pathway based on established principles of diterpene biosynthesis. Furthermore, it details representative experimental protocols for the key enzyme families likely involved—diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). This document aims to serve as a foundational resource for researchers seeking to elucidate the precise enzymatic steps and genetic underpinnings of this compound biosynthesis, a critical step towards its potential biotechnological production and the development of novel therapeutic agents.
Introduction
This compound is a structurally intriguing natural product belonging to the vibsane family of diterpenoids.[1] These compounds are exclusively found in a few Viburnum species.[2] The complex, multi-chiral framework of vibsane-type diterpenoids has made them challenging targets for synthetic chemists.[1] While these synthetic endeavors have provided elegant solutions to its chemical construction, the biological route to this compound within the plant remains to be fully elucidated. Understanding this biosynthetic pathway is paramount for several reasons: it can unlock the potential for metabolic engineering to produce this compound and related compounds in heterologous systems, provide insights into the evolution of chemical diversity in the plant kingdom, and potentially reveal novel enzymes with unique catalytic capabilities.
This guide synthesizes the current, albeit limited, knowledge to propose a biosynthetic pathway for this compound and provides a toolkit of established experimental methodologies for its eventual elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to follow the general scheme for diterpenoid biosynthesis in plants, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization, oxidation, and esterification.
Stage 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)
The initial and often rate-limiting step in diterpenoid biosynthesis is the cyclization of the linear GGPP precursor into a complex carbocyclic skeleton. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For this compound, a hypothetical diTPS in Viburnum is proposed to catalyze a complex cyclization cascade to form the characteristic 11-membered ring of the vibsane skeleton. This would likely proceed through a series of carbocationic intermediates.
Stage 2: Oxidative Functionalization
Following the formation of the initial diterpene scaffold, a series of oxidative modifications are typically introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific hydroxylation of the hydrocarbon backbone, which is crucial for the final structure and biological activity of the molecule. In the proposed pathway for this compound, multiple CYP-catalyzed oxidation steps are anticipated to install the various hydroxyl and carbonyl functionalities present on the vibsane core.
Stage 3: Esterification
The final step in the proposed biosynthesis of this compound is the esterification of a hydroxyl group on the vibsane core.[3] This reaction would be catalyzed by an acyltransferase, which would attach the characteristic side chain to complete the structure of this compound.
A plausible biosynthetic pathway for this compound is depicted in the following diagram:
Quantitative Data
As the biosynthetic pathway for this compound has not been experimentally elucidated, no specific quantitative data for the involved enzymes currently exists in the public domain. The following tables present a template with representative data from well-characterized diterpenoid biosynthetic pathways to illustrate the types of quantitative information that would be generated through the experimental protocols described in the subsequent section.
Table 1: Hypothetical Kinetic Parameters of a Viburnum Diterpene Synthase
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| GGPP | 5.2 ± 0.8 | 0.15 ± 0.02 | 2.9 x 104 |
Table 2: Hypothetical Product Profile of a Viburnum Diterpene Synthase
| Product | Relative Abundance (%) |
| Vibsane Skeleton A | 75 ± 5 |
| Isomer B | 15 ± 3 |
| Byproduct C | 10 ± 2 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require the identification and functional characterization of the key enzymes involved. The following are detailed, representative protocols for the heterologous expression and in vitro characterization of plant diterpene synthases and cytochrome P450s.
Heterologous Expression and Purification of a Candidate Diterpene Synthase
This protocol describes the expression of a candidate diTPS from Viburnum in E. coli and its subsequent purification.[4]
-
Gene Cloning: The coding sequence of the candidate diTPS gene, identified through transcriptomic analysis of Viburnum tissue, is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector (e.g., pET28a) containing an N-terminal His6-tag for affinity purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 16°C.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The diTPS is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Concentration: The purified protein is concentrated and the buffer is exchanged to a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using an ultrafiltration device. Protein concentration is determined using a Bradford assay, and the purity is assessed by SDS-PAGE.
In Vitro Assay of Diterpene Synthase Activity
This protocol outlines the procedure to determine the enzymatic activity and product profile of the purified diTPS.[5]
-
Reaction Setup: The standard assay mixture (500 µL) contains assay buffer (25 mM HEPES, pH 7.3, 100 mM KCl, 10 mM MgCl₂, 10% glycerol, and 5 mM DTT), 10 µM GGPP as the substrate, and 5-10 µg of the purified diTPS.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 2 hours. A control reaction with heat-inactivated enzyme is run in parallel.
-
Product Extraction: The reaction is stopped by the addition of 500 µL of n-hexane. The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the phases. The upper hexane layer containing the diterpene products is carefully transferred to a new vial.
-
Sample Preparation for GC-MS: The hexane extract is concentrated under a gentle stream of nitrogen and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Functional Characterization of a Candidate Cytochrome P450
This protocol describes a method for the functional characterization of a candidate CYP from Viburnum involved in the oxidation of the vibsane skeleton, often through co-expression with a diTPS in a heterologous host like Nicotiana benthamiana.[6]
-
Vector Construction: The coding sequences for the candidate Viburnum diTPS and CYP, along with a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana), are cloned into a plant expression vector system (e.g., using Golden Gate assembly).
-
Agroinfiltration: The expression constructs are transformed into Agrobacterium tumefaciens. The bacterial cultures are grown and then infiltrated into the leaves of young N. benthamiana plants.
-
Metabolite Extraction: After 5-7 days of incubation, the infiltrated leaf patches are harvested and ground in liquid nitrogen. The metabolites are extracted with an appropriate organic solvent, such as ethyl acetate.
-
LC-MS Analysis: The crude extract is filtered, dried, and resuspended in methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpene products. The masses of the observed products are compared with the expected masses of oxidized vibsane intermediates.
The following diagram illustrates a general workflow for the identification and characterization of enzymes in the this compound biosynthetic pathway.
Conclusion and Future Outlook
The biosynthetic pathway of this compound represents a fascinating and unsolved puzzle in natural product chemistry. While the proposed pathway provides a logical framework based on our current understanding of diterpenoid biosynthesis, its validation awaits the identification and characterization of the specific enzymes from Viburnum species. The experimental protocols detailed in this guide offer a roadmap for researchers to embark on this exciting journey of discovery.
Future research should focus on transcriptomic and genomic analyses of this compound-producing Viburnum species to identify candidate diTPS and CYP genes. Subsequent functional characterization of these enzymes will be crucial to piece together the precise enzymatic steps. The successful elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other valuable vibsane diterpenoids for potential pharmaceutical and other applications.
References
- 1. Total synthesis of (+)-vibsanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]
- 5. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vibsanin A Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vibsanin A, its derivatives, and analogs, focusing on their synthesis, biological activities, and mechanisms of action. The information is curated to support research and development efforts in oncology and neuroprotection.
Core Biological Activities
This compound, a vibsane-type diterpenoid, and its analogs have demonstrated a range of promising biological activities, primarily centered around anti-cancer and neuroprotective effects.
Anti-proliferative and Cytotoxic Activity
This compound and its derivatives exhibit significant anti-proliferative activity against a variety of human cancer cell lines.[1] This activity is often attributed to the induction of cell cycle arrest and apoptosis. Notably, certain analogs, such as this compound analog C (VAC), have shown potent anti-proliferative effects across multiple cancer cell lines.[1]
Induction of Myeloid Leukemia Cell Differentiation
A key therapeutic potential of this compound lies in its ability to induce the differentiation of acute myeloid leukemia (AML) cells.[2][3][4] This is a significant finding as it offers a potential therapeutic strategy to overcome the differentiation blockade characteristic of AML.[2][3] this compound has been shown to potently induce the expression of myeloid differentiation markers, such as CD11b and CD14, in AML cell lines and primary patient blasts.[2][5]
HSP90 Inhibition
Several this compound analogs have been identified as novel inhibitors of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a key target in cancer therapy. Vibsanin B derivatives, for instance, have been shown to bind to the C-terminus of HSP90, disrupting its function and exhibiting broad-spectrum anti-tumor activity.[1][6]
Neuroprotective Effects
Vibsane-type diterpenoids have also been investigated for their neurotrophic and neuroprotective properties. While direct data on this compound is limited in this area, related compounds from the Viburnum genus have shown potential in promoting neurite outgrowth, suggesting a possible avenue for future research into the neuroprotective applications of this compound analogs.[7]
Mechanism of Action: Signaling Pathways
The biological effects of this compound and its analogs are primarily mediated through the modulation of key signaling pathways, with the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways playing a central role.
PKC/ERK Signaling Pathway
This compound acts as a novel activator of Protein Kinase C (PKC).[3][4] This activation is a critical step in initiating the downstream signaling cascade. Upon activation by this compound, PKC phosphorylates and activates the Raf/MEK/ERK pathway.[3][8] The activation of ERK1/2 is a consistent downstream event observed in response to this compound treatment.[9] This signaling cascade ultimately leads to the modulation of transcription factors, such as c-Myc, which are crucial for cell proliferation and differentiation.[2][4]
Quantitative Biological Activity Data
The following tables summarize the in vitro anti-proliferative and HSP90 inhibitory activities of various this compound derivatives and analogs across different human cancer cell lines.
Table 1: Anti-proliferative Activity of this compound Derivatives and Analogs (IC50, µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HL-60 | Acute Promyelocytic Leukemia | ~5 | [2] |
| NB4 | Acute Promyelocytic Leukemia | ~5 | [2] | |
| This compound Analog C (VAC) | HT-29 | Colorectal Carcinoma | ~10 | [1] |
| A549 | Lung Carcinoma | ~15 | [1] | |
| HeLa | Cervical Cancer | ~12 | [1] | |
| Vibsanin B Derivative 12f | SK-BR-3 | Breast Cancer | 1.12 | [6] |
| MCF-7 | Breast Cancer | 1.80 | [1] | |
| Vibsanin C Derivative 29 | HL-60 | Acute Promyelocytic Leukemia | 0.39 | [10] |
| Vibsanin C Derivative 31 | HL-60 | Acute Promyelocytic Leukemia | 0.27 | [10] |
Table 2: HSP90 Inhibitory Activity of Vibsanin Analogs (IC50, µM)
| Compound | Assay Type | Target | IC50 (µM) | Citation |
| Vibsanin B | Luciferase Refolding | HSP90 | >20 | [1] |
| Vibsanin B Derivative 12f | Luciferase Refolding | HSP90 | ~5 | [6] |
| Vibsanin C Derivative 29 | ATPase Activity | HSP90 | 0.39 | [10] |
| Vibsanin C Derivative 31 | ATPase Activity | HSP90 | 0.27 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.
Anti-proliferative Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for p-ERK Activation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) in response to this compound treatment by Western blotting.[14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
AML Cell Differentiation Assay (Flow Cytometry)
This protocol details the analysis of myeloid differentiation markers CD11b and CD14 on AML cells treated with this compound using flow cytometry.[5][18][19][20][21][22]
Materials:
-
AML cell line (e.g., HL-60)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-anti-CD11b, PE-anti-CD14)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with various concentrations of this compound for 72 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with FACS buffer, and resuspend in 100 µL of FACS buffer. Add the fluorochrome-conjugated antibodies and isotype controls, and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD11b and CD14 positive cells using appropriate software.
In Vitro PKC Kinase Assay
This protocol describes a method to measure the direct activation of PKC by this compound.[23][24][25][26]
Materials:
-
Recombinant human PKC isoforms
-
This compound
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKC, PKC substrate, and this compound at various concentrations.
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Determine the level of PKC activation by comparing the radioactivity of this compound-treated samples to control samples.
Synthesis of this compound Analog C (VAC)
The synthesis of this compound analogs often involves complex multi-step organic synthesis. A general strategy involves the construction of the core bicyclic or tricyclic ring system followed by the elaboration of the side chains. The specific synthesis of this compound analog C would follow a synthetic route developed for this compound, with modifications in the final steps to introduce the specific functional groups of analog C.[27] A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic chemistry literature.
Conclusion
This compound and its derivatives represent a promising class of natural product-derived compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their multifaceted mechanism of action, involving the activation of the PKC/ERK signaling pathway and inhibition of HSP90, provides multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of molecules. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Signaling to Extracellular Signal-regulated Kinase from ErbB1 Kinase and Protein Kinase C: FEEDBACK, HETEROGENEITY, AND GATING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. goldbio.com [goldbio.com]
- 14. dbbiotech.com [dbbiotech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. In vitro kinase assay [protocols.io]
- 25. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - End game strategies towards the total synthesis of vibsanin E, 3-hydroxyvibsanin E, furanothis compound, and 3-O-methylfuranothis compound [beilstein-journals.org]
The Therapeutic Potential of Vibsanin A: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vibsanin A, a vibsane-type diterpenoid isolated from Viburnum species, has emerged as a compound of interest in oncological research. Preclinical studies have demonstrated its potential as a differentiation-inducing agent in acute myeloid leukemia (AML), offering a novel therapeutic strategy beyond conventional chemotherapy. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-cancer properties. The guide summarizes available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and development. While the primary focus of existing research has been on its anti-leukemic activity, this document also addresses the current, albeit limited, knowledge of its broader cytotoxic effects, and potential as an HSP90 inhibitor, while highlighting the significant gaps in our understanding of its anti-inflammatory, neuroprotective, and pharmacokinetic profiles.
Anti-Cancer Therapeutic Potential
The principal therapeutic potential of this compound, as established in the current body of scientific literature, lies in its ability to induce differentiation of myeloid leukemia cells. This represents a targeted therapeutic approach that aims to mature malignant cells into non-proliferating, functional cell types.
Induction of Myeloid Differentiation in Acute Myeloid Leukemia (AML)
This compound has been shown to potently induce the differentiation of various AML cell lines, including HL-60, NB4, and U937, as well as primary AML blasts from patients. This differentiation is characterized by morphological changes indicative of maturation and the increased expression of myeloid differentiation markers such as CD11b and CD14.
Table 1: Differentiation-Inducing Activity of this compound in AML Cell Lines
| Cell Line | Concentration | Exposure Time | Key Observations | Reference |
| HL-60 | 0.2 - 10 µmol/L | 72 hours | Dose-dependent increase in CD11b and CD14 expression, morphological changes consistent with monocytic differentiation. | [1] |
| NB4 | Not specified | Not specified | Induction of differentiation. | [1] |
| U937 | Not specified | Not specified | Induction of differentiation. | [1] |
| Primary AML Blasts | Not specified | Not specified | Induction of differentiation. | [1] |
Sensitization to Tyrosine Kinase Inhibitors (TKIs)
This compound has been demonstrated to synergize with tyrosine kinase inhibitors (TKIs) to enhance the differentiation of AML cells. This combination leads to augmented growth inhibition and G1 cell cycle arrest. This suggests a potential combination therapy strategy for AML.[2]
Mechanism of Action in AML: PKC-ERK-c-Myc Pathway
The differentiation-inducing effect of this compound in AML cells is primarily mediated through the activation of Protein Kinase C (PKC). This compound directly interacts with and activates classical PKC isoforms (α, β, γ). This activation triggers a downstream signaling cascade involving the Raf/MEK/ERK pathway, which in turn leads to a decrease in the expression of the oncoprotein c-Myc, a key regulator of cell proliferation and differentiation.[1]
Cytotoxicity Against Cancer Cell Lines
Direct cytotoxic data for this compound across a broad range of cancer cell lines is limited in the currently available literature. The primary focus has been on its differentiation-inducing properties rather than its direct cell-killing effects.
However, a study on a synthetic analog, This compound analog C (VAC) , has demonstrated anti-proliferative activity against several human cancer cell lines, suggesting that the vibsanin scaffold may have broader cytotoxic potential.
Table 2: Anti-proliferative Activity of this compound Analog C (VAC)
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Murine Breast Cancer | 1.8 |
| A549 | Human Lung Cancer | 4.8 |
| HT-29 | Human Colorectal Cancer | 2.8 |
| HCT116 | Human Colorectal Cancer | 2.5 |
| MCF7 | Human Breast Cancer | 3.5 |
| PANC-1 | Human Pancreatic Cancer | 4.2 |
| U2OS | Human Osteosarcoma | 3.9 |
| Data from Miura et al. (2020)[3] |
HSP90 Inhibition
This compound analog C (VAC) has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90). VAC was shown to inhibit the HSP90-mediated refolding of luciferase in vitro, suggesting it interferes with the chaperone's function. This inhibition of HSP90 is proposed as the mechanism for its anti-proliferative activity.[3]
Anti-Inflammatory and Neuroprotective Potential
Currently, there is a significant lack of published data specifically investigating the anti-inflammatory and neuroprotective properties of this compound. While some vibsane-type diterpenoids have been noted for their diverse biological activities, dedicated studies on this compound in the context of inflammation and neurodegeneration are yet to be reported.
Pharmacokinetics and Toxicology
There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) or the toxicological profile of this compound. These are critical areas that require investigation to assess its potential as a therapeutic agent.
Experimental Protocols
AML Cell Differentiation Assay
This protocol is based on the methodology described by Yu et al. (2016).[1]
Objective: To assess the ability of this compound to induce differentiation in AML cells.
Materials:
-
AML cell lines (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
All-trans retinoic acid (ATRA) as a positive control
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated anti-CD11b antibody
-
PE-conjugated anti-CD14 antibody
-
Flow cytometer
-
Microscope
-
Giemsa stain
Procedure:
-
Culture HL-60 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0.2, 1, 5, 10 µmol/L), PMA (10 nmol/L), or ATRA (1 µmol/L) for 72 hours. A DMSO vehicle control should be included.
-
Morphological Analysis:
-
After 72 hours, prepare cytospin slides of the cells.
-
Stain the slides with Giemsa stain.
-
Observe morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear indentation) under a light microscope.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in staining buffer and incubate with FITC-anti-CD11b and PE-anti-CD14 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the expression of CD11b and CD14 using a flow cytometer.
-
PKC Translocation Assay
This protocol is based on the methodology described by Yu et al. (2016).[1]
Objective: To visualize the activation of PKC by this compound through its translocation to the plasma membrane.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Plasmids encoding GFP-tagged PKC isoforms (e.g., PKC-α, -β, -γ)
-
Transfection reagent
-
This compound
-
PMA
-
Confocal microscope
Procedure:
-
Seed HEK293T cells on glass-bottom dishes.
-
Transfect the cells with the GFP-tagged PKC isoform plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Before imaging, replace the culture medium with a suitable imaging buffer.
-
Acquire baseline images of the GFP signal, showing the cytoplasmic localization of the PKC-GFP fusion protein.
-
Add this compound (e.g., 5 µmol/L) or PMA (10 nmol/L) to the cells.
-
Immediately begin time-lapse imaging using a confocal microscope to capture the translocation of the GFP signal from the cytoplasm to the plasma membrane.
HSP90 Inhibition Assay (Luciferase Refolding)
This protocol is a general method for assessing HSP90 chaperone activity, as referenced in the study by Miura et al. (2020).[3]
Objective: To determine if a compound inhibits the ATP-dependent chaperone activity of HSP90.
Materials:
-
Recombinant human HSP90
-
Firefly luciferase
-
ATP
-
Luciferase assay reagent
-
Test compound (e.g., VAC)
-
A known HSP90 inhibitor (e.g., 17-AAG) as a positive control
-
Luminometer
Procedure:
-
Thermally denature firefly luciferase by heating at 42°C for 10 minutes.
-
In a reaction mixture, combine the denatured luciferase, recombinant HSP90, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours) to allow for HSP90-mediated refolding of the luciferase.
-
Add luciferase assay reagent to the reaction mixture.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to the vehicle control indicates inhibition of HSP90-mediated luciferase refolding.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics, particularly for AML. Its unique mechanism of action, centered on the induction of cell differentiation, offers a potential alternative or complementary approach to conventional cytotoxic chemotherapy.
However, significant research gaps remain. To advance this compound towards clinical application, future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to understand its cytotoxic potential and spectrum of activity.
-
Exploring Anti-inflammatory and Neuroprotective Effects: Given the diverse biological activities of other diterpenoids, dedicated studies are needed to investigate whether this compound possesses anti-inflammatory or neuroprotective properties.
-
Pharmacokinetic and Toxicological Studies: In-depth ADME and toxicology studies are essential to evaluate the safety, stability, and bioavailability of this compound in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional this compound analogs will help to optimize its potency and selectivity and to identify the key structural features responsible for its biological activity.
References
Methodological & Application
Total Synthesis of Vibsanin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of (+)-Vibsanin A, a complex 11-membered vibsane diterpenoid. The synthesis described herein is based on the first total synthesis reported by Takao, Tsunoda, Kurisu, et al. in 2015. Additionally, this note outlines the known biological activity of Vibsanin A in myeloid leukemia cells, providing context for its potential therapeutic applications.
Introduction
This compound is a naturally occurring diterpenoid isolated from Viburnum awabuki. It belongs to the vibsane family of natural products, which are known for their diverse biological activities. The intricate, highly functionalized 11-membered ring structure of this compound has made it a challenging target for synthetic chemists. The successful total synthesis not only confirmed its absolute stereochemistry but also opened avenues for the synthesis of analogs for further biological evaluation. From a therapeutic standpoint, this compound has been shown to induce differentiation in acute myeloid leukemia (AML) cells, a mechanism that is of significant interest in oncology research.
Retrosynthetic Analysis and Strategy
The synthetic strategy for (+)-Vibsanin A hinges on a convergent approach, assembling two key fragments representing the upper and lower segments of the molecule. The key transformations in this synthesis include a stereoselective zinc-mediated Barbier-type allylation, an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the challenging 11-membered ring, and a final Mitsunobu reaction.
Synthetic Workflow Diagram
Caption: Retrosynthetic strategy for this compound.
Key Experimental Protocols
The following protocols are adapted from the supplementary information of the pivotal 2015 Organic Letters publication by Takao et al. and represent the key stages of the synthesis.
Zinc-Mediated Barbier-Type Allylation (Formation of the All-Carbon Quaternary Center)
This crucial step unites the upper and lower fragments of the molecule and stereoselectively establishes the all-carbon quaternary center.
Protocol:
-
To a stirred suspension of zinc powder (activated prior to use) in a saturated aqueous solution of NH₄Cl and THF (1:1) at room temperature, add a solution of the chiral aldehyde (upper fragment) and geranyl chloride (lower fragment) in THF.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Rochelle's salt and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction (11-Membered Ring Formation)
This macrocyclization is a cornerstone of the synthesis, forming the core 11-membered ring structure.
Protocol:
-
To a solution of the linear precursor (containing a vinyl iodide and an aldehyde) in anhydrous and degassed DMF, add CrCl₂ and NiCl₂ under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Mitsunobu Reaction (Final Step)
The final step involves an intramolecular esterification to complete the synthesis of (+)-Vibsanin A.
Protocol:
-
To a solution of the seco-acid in anhydrous THF at 0 °C, add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) sequentially.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product directly by flash column chromatography on silica gel to obtain (+)-Vibsanin A.
Quantitative Data Summary
The following table summarizes the yields for the key transformations and the characterization data for selected intermediates and the final product.
| Compound | Key Transformation | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| Homoallylic Alcohol | Zn-mediated Barbier-type Allylation | 75-85 | Characteristic signals for the newly formed alcohol proton (br s) and vinyl protons. | Signals corresponding to the quaternary carbon and the carbons of the newly formed C-C bond. | [M+Na]⁺ calculated and found values |
| Cyclized Product | Intramolecular NHK Reaction | 40-50 | Complex multiplet signals in the vinylic and aliphatic regions, indicative of the macrocyclic structure. | Resonances confirming the formation of the 11-membered ring and the presence of the secondary alcohol. | [M+Na]⁺ calculated and found values |
| (+)-Vibsanin A | Mitsunobu Reaction | 60-70 | Consistent with reported data for the natural product, showing characteristic signals for the ester and other functional groups.[1] | Consistent with reported data for the natural product.[1] | [M+Na]⁺ calculated and found values |
Note: Specific chemical shifts and coupling constants should be referenced from the original publication's supplementary information.
Biological Activity: Signaling Pathway in Acute Myeloid Leukemia
This compound has been identified as a potent inducer of differentiation in acute myeloid leukemia (AML) cells.[2] This activity is of significant therapeutic interest as it offers a potential alternative to cytotoxic chemotherapy. The mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway.
This compound-Induced Signaling Cascade
This compound directly interacts with and activates PKC.[2] This activation initiates a downstream signaling cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the PKC/ERK axis ultimately leads to a decrease in the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and differentiation.[2] The downregulation of c-Myc is a critical event in the induction of myeloid differentiation. While the precise PKC isoform activated by this compound in AML cells has not been definitively identified, PKCα and PKCβ are known to play pro-survival roles in leukemia.[3] ERK-mediated phosphorylation of c-Myc at specific residues, such as Ser62, can mark it for subsequent degradation.[4][5]
Caption: Proposed signaling pathway of this compound in AML cells.
Conclusion
The total synthesis of (+)-Vibsanin A by Takao and coworkers represents a significant achievement in natural product synthesis, employing a strategic combination of powerful chemical transformations to construct a complex molecular architecture. The detailed protocols provided herein offer a guide for researchers interested in the synthesis of this compound and its analogs. Furthermore, the elucidation of its biological activity as a PKC activator that induces differentiation in AML cells highlights its potential as a lead compound in the development of novel anti-cancer therapies. Further research into the specific molecular interactions and downstream effectors of this compound will be crucial for its translation into a clinical setting.
References
- 1. Total synthesis of (+)-vibsanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vibsanin A Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin A, a vibsane-type diterpenoid isolated from Viburnum odoratissimum, has emerged as a promising natural product with potent anti-leukemic properties. Preclinical studies, particularly in animal models of Acute Myeloid Leukemia (AML), have demonstrated its potential as a differentiation-inducing agent. These application notes provide a comprehensive overview of the in vivo studies conducted with this compound, including detailed experimental protocols and a summary of the quantitative data, to aid researchers in designing and executing further preclinical evaluations.
Therapeutic Application: Acute Myeloid Leukemia (AML)
The primary therapeutic application of this compound investigated in animal models is for the treatment of AML. In a key study, this compound was shown to induce the differentiation of myeloid leukemia cells, thereby inhibiting the proliferation of leukemic blasts and prolonging the survival of tumor-bearing mice.
Data Presentation: In Vivo Efficacy of this compound in AML Xenograft Model
The following table summarizes the quantitative data from a study utilizing a mouse xenograft model of human AML.
| Parameter | Details |
| Animal Model | NOD/SCID mice |
| Cell Line | Human AML cell line, HL-60 |
| Treatment | This compound |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Every other day |
| Treatment Duration | Not specified |
| Primary Endpoint | Survival |
| Results | This compound administration significantly prolonged the survival of the mice compared to the vehicle control group. |
Experimental Protocols
AML Xenograft Mouse Model
This protocol details the establishment of a human AML xenograft model in immunodeficient mice, a crucial step for evaluating the in vivo efficacy of therapeutic agents like this compound.
Materials:
-
Human AML cell line (e.g., HL-60)
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, for subcutaneous injection)
-
Syringes and needles (27-30 gauge)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer and trypan blue
Procedure:
-
Cell Preparation:
-
Culture HL-60 cells in appropriate medium until they reach the logarithmic growth phase.
-
Harvest the cells and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.
-
Assess cell viability using trypan blue exclusion (should be >90%).
-
-
Animal Inoculation:
-
Anesthetize the NOD/SCID mice.
-
For a systemic leukemia model, inject 200 µL of the cell suspension (1 x 107 cells) into the tail vein of each mouse.
-
For a subcutaneous tumor model, mix the cell suspension 1:1 with Matrigel and inject 200 µL subcutaneously into the flank of each mouse.
-
-
Tumor/Leukemia Development and Monitoring:
-
Monitor the mice regularly for signs of disease progression, such as weight loss, lethargy, and hind-limb paralysis (for systemic model) or palpable tumors (for subcutaneous model).
-
For subcutaneous models, measure tumor volume periodically using calipers (Volume = (width)2 x length/2).
-
In Vivo Treatment with this compound
This protocol outlines the administration of this compound to the established AML xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to the desired concentration for a 20 mg/kg dosage. The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
-
Treatment Administration:
-
Once the leukemia is established (e.g., detectable tumor volume or signs of systemic disease), randomly assign the mice to treatment and control groups.
-
Administer this compound (20 mg/kg) or the vehicle control via intraperitoneal injection every other day.
-
-
Efficacy Evaluation:
-
Monitor the survival of the mice in both groups daily.
-
Record the date of death for each mouse to generate survival curves.
-
Statistical analysis (e.g., Kaplan-Meier survival analysis with log-rank test) should be performed to determine the significance of the treatment effect.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: PKC-ERK Signaling Pathway
This compound exerts its anti-leukemic effects by directly activating Protein Kinase C (PKC). This activation initiates a downstream signaling cascade involving the ERK pathway, which ultimately leads to a decrease in the expression of the oncoprotein c-Myc. The downregulation of c-Myc is a key event in promoting the differentiation of myeloid leukemia cells.
Caption: this compound signaling pathway in AML cells.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the logical flow of an in vivo study evaluating this compound.
Application Notes and Protocols for Vibsanin A in Neurodegenerative Disease Research: A Hypothetical Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed a significant gap in the current scientific landscape regarding the direct application of Vibsanin A in neurodegenerative disease research. As of the latest available information, there are no published studies detailing the effects of this compound on neuronal cells, its mechanism of action in a neurodegenerative context, or its interaction with key pathways such as Nerve Growth Factor (NGF) signaling.
Therefore, the following application notes and protocols are presented as a hypothetical research framework . This document is intended to guide potential future investigations based on the known, albeit limited, biological activity of this compound and the established roles of its potential downstream targets in neurobiology. The experimental protocols provided are generalized methodologies that would need to be optimized for the specific context of this compound and the chosen neuronal models.
Introduction
This compound is a diterpenoid compound that has been primarily studied for its total synthesis and has shown some biological activity, including the sensitization of human acute myeloid leukemia cells to tyrosine kinase inhibitors through the activation of Protein Kinase C (PKC). While direct evidence in neurodegeneration is lacking, the activation of PKC presents a plausible, yet unexplored, avenue for its potential role in neuronal function and disease.
PKC is a family of protein kinases that plays a crucial role in various cellular signaling pathways in the brain. Overactivation of PKC has been implicated in neurodegenerative processes.[1] Conversely, PKC is also involved in processes like neurite outgrowth and synaptic plasticity, suggesting a complex, context-dependent role.[2] This hypothetical framework will explore how this compound's known PKC-activating properties could be investigated in the context of neurodegenerative disease models.
Hypothetical Mechanism of Action
Given that this compound is known to activate PKC, its potential neurotrophic or neurotoxic effects could be mediated through this pathway. In neuronal cells, PKC can influence a multitude of downstream effectors that are relevant to neurodegeneration, including those involved in neurite outgrowth, synaptic function, and inflammatory responses.
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects on neuronal cells, based on its known activation of PKC and the established roles of PKC in neuronal signaling.
Caption: Hypothetical signaling cascade of this compound in neuronal cells.
Proposed Experimental Protocols
The following are generalized protocols that could be adapted to investigate the effects of this compound on neuronal cells.
Experiment 1: Assessment of this compound Cytotoxicity in Neuronal Cell Lines
Objective: To determine the concentration-dependent toxicity of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experiment 2: Neurite Outgrowth Assay
Objective: To evaluate the effect of this compound on neurite extension in a neuronal cell line.
Materials:
-
PC12 cell line (known to differentiate in response to NGF)
-
Collagen-coated plates
-
Low-serum differentiation medium
-
This compound
-
Nerve Growth Factor (NGF) as a positive control
-
Microscope with imaging software
Protocol:
-
Seed PC12 cells on collagen-coated plates in a low-serum medium.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (NGF) and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
-
Measure the length of the longest neurite for each cell.
-
Analyze the percentage of neurite-bearing cells and the average neurite length.
Experiment 3: Western Blot Analysis of PKC and ERK Activation
Objective: To determine if this compound activates the PKC and downstream ERK signaling pathways in neuronal cells.
Materials:
-
Neuronal cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PKC, anti-PKC, anti-phospho-ERK, anti-ERK, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Protocol:
-
Culture neuronal cells to 80-90% confluency.
-
Treat the cells with this compound at a selected concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Should these hypothetical experiments be conducted, the quantitative data could be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Treatment | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| NGF (50 ng/mL) |
Table 3: Quantification of Protein Phosphorylation by Western Blot
| Treatment | p-PKC / Total PKC (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control (0 min) | 1.0 | 1.0 |
| This compound (15 min) | ||
| This compound (30 min) | ||
| This compound (60 min) |
Conclusion
The provided application notes and protocols represent a starting point for investigating the potential of this compound in neurodegenerative disease research. The central hypothesis is that this compound's known PKC-activating properties could be harnessed to modulate neuronal function. However, it is crucial to emphasize that this is a nascent area of inquiry. Rigorous fundamental research is required to first establish the effects of this compound on various neuronal cell types and to elucidate its precise mechanism of action within these cells. The proposed experiments would be the initial steps in determining whether this compound holds any promise as a therapeutic agent or a research tool in the field of neurodegeneration.
References
- 1. Evidence for the involvement of protein kinase C in neurodegenerative changes in cultured human cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin and galanin-like peptide modulate neurite outgrowth via protein kinase C-mediated activation of extracellular signal-related kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibsanin A as a Potential Anti-Inflammatory Agent: Application Notes and Protocols
Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of Vibsanin A is limited. The following application notes and protocols are presented as a generalized framework for investigating the potential anti-inflammatory effects of a test compound, such as this compound, based on standard methodologies for natural product screening. The quantitative data presented are illustrative placeholders and not actual experimental results for this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. The inflammatory process is mediated by a network of signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Natural products are a rich source of novel anti-inflammatory agents. Vibsane-type diterpenoids, a class of natural products, have shown various biological activities, and some have been investigated for their anti-inflammatory potential.[3][4][5] This document provides a set of protocols to assess the anti-inflammatory activity of a test compound, exemplified by this compound, in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experimental protocols.
Table 1: Effect of Test Compound on Cell Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control (no treatment) | 100 ± 5.2 |
| Vehicle Control (DMSO) | 98 ± 4.8 |
| Test Compound (1 µM) | 97 ± 5.1 |
| Test Compound (5 µM) | 95 ± 4.5 |
| Test Compound (10 µM) | 93 ± 5.3 |
| Test Compound (25 µM) | 91 ± 4.9 |
| Test Compound (50 µM) | 88 ± 5.5 |
Data are presented as mean ± standard deviation (SD) of three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibitory Effect of Test Compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | IC₅₀ (µM) |
| Control | - | 5 ± 1.2 | |
| LPS (1 µg/mL) | - | 100 ± 8.5 | |
| LPS + Test Compound | 1 | 85 ± 7.3 | |
| LPS + Test Compound | 5 | 62 ± 6.1 | |
| LPS + Test Compound | 10 | 45 ± 5.4 | |
| LPS + Test Compound | 25 | 28 ± 4.2 | |
| LPS + Test Compound | 50 | 15 ± 3.1 |
Data are presented as mean ± SD of three independent experiments. NO production was measured using the Griess assay. The IC₅₀ value represents the concentration of the test compound that inhibits 50% of NO production.
Table 3: Inhibitory Effect of Test Compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| LPS + Test Compound | 10 | 875 ± 80 | 680 ± 72 |
| LPS + Test Compound | 25 | 550 ± 65 | 420 ± 55 |
| LPS + Test Compound | 50 | 280 ± 40 | 210 ± 30 |
Data are presented as mean ± SD of three independent experiments. Cytokine levels in the cell culture supernatant were measured by ELISA.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite, a stable product of NO, in the culture medium.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
This technique is used to detect the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation and p65 phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the respective total protein or a loading control like β-actin.
Visualizations
References
- 1. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vibsanoids A–D, four new subtypes of vibsane diterpenoids with a distinctive tricyclo[8.2.1.02,9]tridecane core from Viburnum odoratissimum - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Vibsanin A in Drug Discovery Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin A is a naturally occurring diterpenoid that has garnered significant interest in the field of drug discovery due to its potential as an anti-cancer agent. This document provides a comprehensive overview of the applications and experimental protocols related to the use of this compound and its analogs in drug discovery screening. This compound and its derivatives have been identified as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. By inhibiting HSP90, this compound and its analogs can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to induce differentiation in certain cancer types, such as acute myeloid leukemia (AML), through the activation of Protein Kinase C (PKC) and upregulation of the tyrosine kinase Lyn.[1][2]
This application note summarizes the available quantitative data on the anti-proliferative activities of this compound analogs, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively reported in the available literature, data for its analogs, particularly this compound analog C (VAC) and derivatives of Vibsanin B, highlight the potential of this compound class.
Table 1: Anti-proliferative Activity of this compound Analog C (VAC)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data not explicitly quantified in snippets | [3] |
| HT-29 | Colon Cancer | Data not explicitly quantified in snippets | [3] |
| A549 | Lung Cancer | Data not explicitly quantified in snippets | [3] |
| MCF7 | Breast Cancer | Data not explicitly quantified in snippets | [3] |
| PANC-1 | Pancreatic Cancer | Data not explicitly quantified in snippets | [3] |
| PC-3 | Prostate Cancer | Data not explicitly quantified in snippets | [3] |
Note: While the source indicates that this compound analog C (VAC) showed the strongest anti-proliferative effect among the tested analogs against various cancer cell lines, specific IC50 values were not provided in the search results.[3]
Table 2: Anti-proliferative Activity of Vibsanin B Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vibsanin B derivative 12f | SK-BR-3 | Breast Cancer | 1.12 |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anti-cancer effects through multiple signaling pathways. The primary mechanism identified is the inhibition of HSP90. Additionally, in the context of acute myeloid leukemia (AML), this compound acts as a Protein Kinase C (PKC) activator.
HSP90 Inhibition Pathway
This compound analogs, such as VAC, have been shown to inhibit the chaperone function of HSP90.[3] HSP90 is essential for the proper folding and stability of a multitude of "client" proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. This disruption of cellular homeostasis triggers cell cycle arrest and apoptosis.
References
Vibsanin A dosage and concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin A is a vibsane-type diterpenoid natural product that has demonstrated potent activity in inducing the differentiation of myeloid leukemia cells.[1] This document provides detailed application notes and protocols for the experimental use of this compound, with a focus on appropriate dosages and concentrations for in vitro and in vivo studies. The information is compiled from published research to assist in the design and execution of experiments investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and dosages of this compound used in various experimental setups.
Table 1: In Vitro Studies - Concentration of this compound for Induction of Differentiation in Acute Myeloid Leukemia (AML) Cells
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HL-60 Cells | 0.2 - 10 µmol/L | 72 hours | Induction of CD11b and CD14 expression, G1 cell-cycle arrest, and inhibition of cell growth. | [2] |
| Primary AML Patient Blasts | < 3 µmol/L | Not Specified | Induced differentiation in 8 out of 11 patient samples. | [2] |
Experimental Protocols
In Vitro Protocol: Induction of Differentiation in AML Cell Lines (e.g., HL-60)
This protocol outlines the steps for treating an AML cell line with this compound to induce differentiation.
1. Materials:
-
This compound (stock solution in DMSO)
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD11b, CD14)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
2. Cell Culture and Seeding:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/mL.
3. This compound Treatment:
-
Prepare working solutions of this compound from the stock solution by diluting with the culture medium to final concentrations of 0.2, 1, 5, and 10 µmol/L. A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound working solutions or DMSO control to the respective wells.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
4. Analysis of Differentiation:
-
After 72 hours, harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently labeled antibodies against CD11b and CD14 according to the manufacturer's protocol.
-
Analyze the expression of the cell surface markers using a flow cytometer to quantify the percentage of differentiated cells.
5. Cell Cycle and Growth Analysis (Optional):
-
For cell growth analysis, an aliquot of cells can be stained with Trypan Blue and counted using a hemocytometer at the end of the treatment period.
-
For cell cycle analysis, cells can be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
In Vivo Protocol: Mouse Xenograft Model of AML
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model of AML. The specific dosage and treatment schedule may require optimization.
1. Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cells (e.g., HL-60)
-
Vehicle solution for this compound (e.g., PBS with a solubilizing agent like Cremophor EL)
-
Sterile syringes and needles for injection
-
Animal housing and monitoring equipment
2. Xenograft Establishment:
-
Inject a suspension of AML cells (e.g., 5 x 10^6 HL-60 cells in PBS) subcutaneously or intravenously into the immunocompromised mice.
-
Monitor the mice for tumor development or signs of leukemia engraftment.
3. This compound Administration:
-
Once tumors are palpable or leukemia is established, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle. The specific dosage will need to be determined based on preliminary dose-ranging studies to assess tolerability and efficacy.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle alone.
-
The treatment schedule will also need to be optimized (e.g., daily, every other day).
4. Monitoring and Efficacy Evaluation:
-
Monitor the mice regularly for tumor size (if subcutaneous), body weight, and overall health.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, flow cytometry to assess differentiation).
-
The primary endpoint is often an increase in survival time for the treatment group compared to the control group.[1]
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Differentiation Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound induces differentiation in myeloid leukemia cells. This compound directly interacts with and activates Protein Kinase C (PKC), which in turn activates the ERK pathway and leads to a decrease in c-Myc expression, ultimately promoting cell differentiation.[1]
Caption: this compound signaling pathway in AML cells.
Experimental Workflow for In Vitro Analysis of this compound
The diagram below outlines the key steps in the experimental workflow for assessing the in vitro effects of this compound on AML cells.
Caption: In vitro experimental workflow for this compound.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical relationship between this compound treatment and its downstream cellular effects in AML cells.
Caption: Cellular effects of this compound treatment.
References
Troubleshooting & Optimization
Vibsanin A solubility issues and solutions
Welcome to the technical support center for Vibsanin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a diterpenoid natural product. It is recognized as a protein kinase C (PKC) activator and has demonstrated anti-proliferative effects against various human cancer cell lines.[1] Additionally, it has been identified as an inhibitor of Hsp90.[1]
Q2: What are the known physical and chemical properties of this compound?
A2: this compound has a molecular formula of C₂₅H₃₈O₄ and a molecular weight of 402.6 g/mol . Its high calculated XLogP3 value of 5.5 indicates that it is a lipophilic (fat-soluble) compound, which is a key factor in its low aqueous solubility.[2]
Q3: In which common laboratory solvents is this compound soluble?
A3: Based on supplier data, this compound is soluble in the following organic solvents at the specified concentrations:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
For precise quantitative solubility, please refer to the data table in the Troubleshooting Guide.
Troubleshooting Guide: Solubility Issues and Solutions
Researchers often encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Issue 1: this compound powder does not dissolve in aqueous buffers (e.g., PBS, cell culture media).
-
Cause: this compound is a lipophilic molecule with poor water solubility. Direct dissolution in aqueous solutions is generally not feasible.
-
Solution: A stock solution must first be prepared in an organic solvent. DMSO and ethanol are recommended.
Issue 2: Precipitation occurs when the this compound stock solution is diluted into aqueous media.
-
Cause: This is a common issue with lipophilic compounds. When the concentrated organic stock solution is introduced into the aqueous medium, the compound's solubility limit in the final mixed-solvent system is exceeded, leading to precipitation.
-
Solution:
-
Optimize the final solvent concentration: Keep the final concentration of the organic solvent in the aqueous medium as low as possible, typically below 1% and often as low as 0.1%, to minimize solvent-induced cellular toxicity.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous medium.
-
Warming and Sonication: After dilution, warming the solution to 37°C and using sonication can help to redissolve any precipitate that has formed.[3]
-
Use of a Co-solvent System: Consider preparing the stock solution in a mixture of solvents, such as DMSO and ethanol, which may improve solubility upon aqueous dilution.
-
Quantitative Solubility Data for this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | MedChemExpress |
| Ethanol | ≥ 5 mg/mL | MedChemExpress |
Note: The provided solubility data is from a commercial supplier and may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 402.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 402.6 g/mol = 0.004026 g = 4.026 mg
-
-
-
Weigh this compound: Accurately weigh 4.026 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a method for diluting the this compound stock solution into cell culture medium, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration] = 10,000 µM / 10 µM = 1000
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize precipitation, first, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Vortex gently.
-
-
Prepare the final working solution:
-
Add the required volume of the intermediate solution (or the stock solution if not making an intermediate) to the final volume of pre-warmed cell culture medium. For a 1:1000 final dilution from the stock, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Mix and Inspect: Gently mix the final solution by inverting the tube or pipetting up and down. Visually inspect for any signs of precipitation.
-
Troubleshooting Precipitation: If a precipitate forms, warm the solution to 37°C for a few minutes and vortex or sonicate briefly. Ensure the precipitate has completely redissolved before adding the solution to your cells.[3]
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (or the solvent used for the stock solution) in the cell culture medium without this compound.
Signaling Pathway and Experimental Workflow Visualizations
This compound Solubility Troubleshooting Workflow
Figure 1. Troubleshooting Workflow for this compound Solubility.
This compound-Induced PKC/ERK Signaling Pathway
References
Vibsanin A Stability in Solution: A Technical Support Center
For researchers and drug development professionals working with Vibsanin A, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency is often attributable to chemical degradation. Several factors can influence the stability of this compound in solution, including pH, temperature, light exposure, and the choice of solvent. Oxidation is a common degradation pathway for many natural products, and hydrolysis of ester groups can also occur. We recommend performing a systematic stability study to identify the primary cause.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While specific solubility data for this compound is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, it is crucial to determine the optimal pH for stability. As a starting point, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium immediately before use.
Q3: How should I store my this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Are there any general strategies to improve the stability of this compound in my experiments?
A4: Yes, several formulation strategies can enhance the stability of compounds in solution. These include the use of antioxidants to prevent oxidative degradation, maintaining the solution at an optimal pH using buffers, and employing encapsulating agents like cyclodextrins to protect the molecule from the surrounding environment.[1][2] The choice of strategy will depend on the specific degradation pathway affecting this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Poor aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your experimental system.- Consider using solubilizing agents such as cyclodextrins. |
| Discoloration of the solution | Oxidative degradation or other chemical reactions. | - Add an antioxidant (e.g., ascorbic acid, BHT) to the solution.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Purge the solution with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Perform a time-course stability study under your specific experimental conditions to determine the time frame within which this compound remains stable.- Monitor the purity and concentration of your this compound solution over time using analytical techniques such as HPLC. |
| Loss of activity after freeze-thaw cycles | Degradation due to repeated freezing and thawing. | - Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.- If repeated use from the same stock is necessary, minimize the time the solution spends at room temperature. |
Experimental Protocols
Protocol for Preliminary Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of this compound under various conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in a panel of different buffers and solvents relevant to your experiments (e.g., Phosphate-Buffered Saline at pH 5.4, 7.4, and 9.0; cell culture medium).
-
-
Incubation Conditions:
-
Aliquot the test solutions into separate vials for each time point and condition.
-
Incubate the vials under a matrix of conditions:
-
Temperature: 4°C, 25°C (room temperature), 37°C.
-
Light: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the baseline.
-
-
Analytical Method:
-
At each time point, analyze the concentration of this compound remaining in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the data from a stability study. Note: The data below is for illustrative purposes only and does not represent actual experimental results for this compound.
| Condition | Solvent/Buffer | Temperature | % this compound Remaining (24 hours) | % this compound Remaining (48 hours) |
| Protected from Light | PBS, pH 5.4 | 4°C | 98% | 95% |
| Protected from Light | PBS, pH 7.4 | 4°C | 95% | 90% |
| Protected from Light | PBS, pH 9.0 | 4°C | 80% | 65% |
| Protected from Light | PBS, pH 7.4 | 25°C | 85% | 70% |
| Exposed to Light | PBS, pH 7.4 | 25°C | 60% | 40% |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
Optimizing Vibsanin A Treatment Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Vibsanin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product that has been identified to exhibit anti-proliferative activity against various human cancer cell lines. Its primary mechanisms of action are believed to be through the inhibition of Heat Shock Protein 90 (HSP90) and the activation of Protein Kinase C (PKC).[1][2][3]
Q2: How should I prepare and store a stock solution of this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Preparation: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a stock solution of, for example, 10 mM. Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When using, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment.
Q3: What is a typical starting concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay being performed.
-
Concentration: Based on studies with this compound analogs, a starting point for concentration could be in the low micromolar range. For instance, a this compound analog, VAC, showed anti-proliferative effects in the micromolar range.[1][2] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Incubation Time: Incubation times can range from 24 to 72 hours, depending on the experimental endpoint. For cytotoxicity assays, a 48- or 72-hour incubation is common to observe significant effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | Inadequate concentration of this compound. | Perform a dose-response study with a wider range of concentrations to determine the optimal effective dose for your cell line. |
| Insufficient incubation time. | Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the compound to exert its effects. | |
| Cell line is resistant to this compound. | Consider using a different cell line that may be more sensitive to HSP90 inhibition or PKC activation. You can also investigate the expression levels of HSP90 and PKC isoforms in your cell line. | |
| Poor solubility or stability of this compound in the final culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the medium for any precipitation after adding this compound. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Inaccurate pipetting of this compound. | Calibrate your pipettes regularly. Use fresh tips for each replicate. | |
| Unexpected off-target effects | This compound may have other cellular targets. | As this compound is a known PKC activator, consider that some observed effects may be independent of HSP90 inhibition. Use specific inhibitors for other potential pathways to dissect the mechanism. |
| The solvent (e.g., DMSO) is causing cellular stress. | Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments to account for any solvent-induced effects. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of Vibsanin Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound analog C (VAC) | Various cancer cell lines | Proliferation Assay | Not specified, but showed the strongest anti-proliferative activity among analogs. | [1][2] |
| Vibsanin B derivative 12f | SK-BR-3 (Breast Cancer) | Proliferation Assay | 1.12 |
Note: This table includes data for analogs of this compound and related compounds. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Western Blot for HSP90 Client Protein Degradation
This protocol can be used to assess the downstream effects of HSP90 inhibition by this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HSP90 client proteins like Akt, Erk, or specific oncoproteins relevant to the cell line, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the levels of HSP90 client proteins.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
Vibsanin A Cytotoxicity Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vibsanin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cytotoxicity and cell differentiation experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a vibsane-type diterpenoid. Its primary mechanisms of action in cancer cells are the activation of Protein Kinase C (PKC) and the inhibition of Heat Shock Protein 90 (HSP90). The activation of PKC by this compound can lead to the induction of the ERK signaling pathway, which subsequently results in a decrease in the expression of the oncoprotein c-Myc. This cascade of events can induce cell differentiation and inhibit proliferation in certain cancer cells, particularly in acute myeloid leukemia (AML).
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent differentiation-inducing activity in acute myeloid leukemia (AML) cell lines, including HL-60, U937, and THP-1, as well as in primary AML blasts. An analog of this compound has also shown anti-proliferative effects against various human cancer cell lines.[1]
Q3: What is the difference between cytotoxicity and cell differentiation, and which does this compound primarily induce?
A3: Cytotoxicity refers to the ability of a compound to cause cell death (e.g., through apoptosis or necrosis). Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. In the context of cancer, inducing differentiation can be a therapeutic strategy to halt the uncontrolled proliferation of cancer cells. This compound has been shown to potently induce differentiation in AML cells, which is associated with an inhibition of cell growth and cell cycle arrest at the G1 phase. While this leads to a decrease in the number of viable cancer cells, it is not strictly the same as direct cell killing.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is a natural product and should be handled with care. For in vitro experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Observed Effect of this compound on Cell Viability/Differentiation
Possible Cause 1: Suboptimal Concentration Range
-
Solution: The effective concentration of this compound can vary between cell lines. Based on published data for AML cell lines, concentrations in the range of 0.2 µM to 10 µM have been shown to induce differentiation. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
Possible Cause 2: Inactive Compound
-
Solution: Ensure that the this compound you are using is of high purity and has been stored correctly to prevent degradation. If in doubt, it is advisable to obtain a new batch from a reputable supplier and confirm its activity with a positive control cell line if one is known.
Possible Cause 3: Cell Line Resistance
-
Solution: Not all cell lines will be sensitive to this compound. The expression levels of its targets, PKC and HSP90, may vary between cell types. If you do not observe an effect, consider using a different cell line that is known to be responsive or investigate the expression of the target proteins in your cell line.
Issue 2: High Variability in IC50 Values or Differentiation Induction
Possible Cause 1: Inconsistent Cell Seeding Density
-
Solution: The initial number of cells seeded can significantly impact the outcome of cytotoxicity and proliferation assays. Ensure that you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase.
Possible Cause 2: Edge Effects in Microplates
-
Solution: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this "edge effect," it is recommended to not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
Possible Cause 3: Inaccurate Pipetting
-
Solution: Small variations in the volume of compound or reagents added can lead to significant differences in results. Use calibrated pipettes and ensure proper pipetting technique to maintain consistency across all wells.
Issue 3: Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Possible Cause 1: High Percentage of Necrotic Cells in Control Group
-
Solution: This may indicate that the cells were not healthy at the start of the experiment or were handled too aggressively during the staining procedure. Ensure that you are using cells with high viability and handle them gently to avoid mechanical damage to the cell membrane.
Possible Cause 2: No Annexin V Positive/PI Negative Population (Early Apoptosis)
-
Solution: The time point of analysis may be too late, and the cells have already progressed to late-stage apoptosis or necrosis. It is advisable to perform a time-course experiment to identify the optimal time point for detecting early apoptotic events.
Possible Cause 3: False Positives
-
Solution: Some compounds can interfere with the assay components. Always include appropriate controls, such as unstained cells and single-stained cells (Annexin V only and PI only), to set up the flow cytometer correctly and compensate for any spectral overlap.
Quantitative Data
The following table summarizes the effective concentrations of this compound for inducing differentiation in the HL-60 acute myeloid leukemia cell line. It is important to note that these values represent the concentration required to induce a specific biological response (differentiation) and not necessarily direct cytotoxicity (IC50 for cell death).
| Cell Line | Assay | Parameter Measured | Concentration (µM) | Incubation Time (hours) |
| HL-60 | Flow Cytometry | % of CD11b positive cells | 0.2 | 72 |
| HL-60 | Flow Cytometry | % of CD11b positive cells | 1 | 72 |
| HL-60 | Flow Cytometry | % of CD11b positive cells | 5 | 72 |
| HL-60 | Flow Cytometry | % of CD11b positive cells | 10 | 72 |
Data adapted from a study on the differentiation-inducing activity of this compound in AML cells.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection using Annexin V/PI Staining
This protocol provides a general guideline for detecting apoptosis induced by this compound.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Overcoming Vibsanin A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to Vibsanin A in cell lines.
Troubleshooting Guides
Problem 1: Decreased or No Observed Cytotoxicity of this compound
If you observe a reduced or complete lack of cytotoxic effect of this compound on your cell line, consider the following potential causes and solutions.
Potential Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO).
-
Assess Working Concentration: Ensure the final concentration in your cell culture medium is accurate and within the effective range for your cell line.
-
Storage Conditions: Confirm that this compound is stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Positive Control: Include a positive control compound with a known mechanism of action to ensure the assay itself is performing as expected.
-
Potential Cause 2: Cell Line-Specific Issues
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Test for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
-
Passage Number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Potential Cause 3: Development of Acquired Resistance
If you have ruled out the issues above and have been culturing the cells with this compound over a prolonged period, the cells may have developed acquired resistance.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug resistance that could apply to this compound?
A1: While specific resistance mechanisms to this compound are not yet fully characterized, common mechanisms of resistance to other anti-cancer agents that could be relevant include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of this compound could reduce its binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or activation of survival pathways (e.g., PI3K/Akt) can counteract the pro-apoptotic effects of this compound.[3]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[2]
Q2: How can I determine if my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Q3: What strategies can I use to overcome this compound resistance?
A3: Several strategies can be employed to overcome drug resistance, and these can be adapted for this compound:
-
Combination Therapy: Using this compound in combination with other therapeutic agents that target different pathways can create a synergistic effect and reduce the likelihood of resistance.[4] For example, combining it with an inhibitor of a pro-survival pathway or another cytotoxic agent.
-
Inhibition of Efflux Pumps: If overexpression of ABC transporters is identified, co-treatment with an efflux pump inhibitor (e.g., verapamil, zosuquidar) may restore sensitivity to this compound.[5]
-
Targeting Downstream Signaling: If resistance is due to alterations in signaling pathways, inhibitors of key nodes in those pathways (e.g., PI3K/Akt inhibitors) could re-sensitize the cells.
-
Epigenetic Modulation: The use of epigenetic drugs like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors can sometimes reverse resistance by altering gene expression profiles.[2]
Q4: Is there any evidence that this compound can be used to sensitize cells to other drugs?
A4: Yes, there is evidence that this compound can sensitize human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation.[6] This suggests a potential role for this compound in combination therapies to overcome resistance to other agents.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 2.5 | 1.0 |
| Resistant Subline | This compound | 25.0 | 10.0 |
| Resistant Subline | This compound + Efflux Pump Inhibitor | 4.0 | 1.6 |
| Resistant Subline | This compound + Pathway Inhibitor X | 6.2 | 2.5 |
Table 2: Example Western Blot Densitometry for Efflux Pump Expression
| Cell Line | ABCB1 (Relative Expression) | ABCC1 (Relative Expression) |
| Parental Cell Line | 1.0 | 1.0 |
| Resistant Subline | 8.5 | 1.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Efflux Pump Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCC1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Workflows
Caption: Hypothetical mechanism of action for this compound leading to apoptosis.
Caption: Common drug resistance mechanisms in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitization of Drug Resistant Cancer Cells: A Matter of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Vibsanin A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Vibsanin A purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and other vibsane diterpenoids.
Issue 1: Poor Resolution and Co-elution of this compound with Structurally Similar Compounds
Question: My chromatogram shows broad peaks, and I suspect co-elution of this compound with its isomers or other vibsane diterpenoids. How can I improve the separation?
Answer: The co-elution of structurally similar vibsane diterpenoids is a common challenge in the purification of this compound.[1][2] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a shallow and slow gradient of your organic solvent (e.g., acetonitrile or methanol) in water. This can enhance the separation of closely related compounds.
-
Solvent System: Experiment with different solvent systems. If you are using a methanol-water system, consider trying an acetonitrile-water system, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.[3][4]
-
Additives: The addition of a small percentage of a third solvent (e.g., isopropanol) or an additive like formic acid (if your compound is stable) can sometimes improve peak shape and resolution.
-
-
Adjust Chromatographic Conditions:
-
Flow Rate: Reduce the flow rate. This increases the residence time of the compounds on the column, allowing for better separation.
-
Temperature: Optimize the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact the selectivity of the separation.[3]
-
-
Column Selection:
-
Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic and structurally rigid molecules like this compound.[3][4]
-
Particle Size and Column Dimensions: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) and a longer length to increase the column efficiency and resolving power.
-
-
Sample Preparation:
-
Sample Overload: Inject a smaller volume or a more dilute sample to avoid column overloading, which can lead to peak broadening and poor resolution.
-
Injection Solvent: Dissolve your sample in a solvent that is weaker than the initial mobile phase to ensure sharp peaks.
-
Issue 2: Low Yield of Purified this compound
Question: After multiple chromatographic steps, the final yield of my purified this compound is very low. What are the potential causes and solutions?
Answer: Low recovery of this compound can be attributed to several factors, from extraction inefficiency to degradation during purification. Consider the following:
-
Extraction Efficiency:
-
Solvent Choice: Ensure you are using an appropriate solvent for the initial extraction from the plant material. Methanol, ethanol, or acetone are commonly used for extracting diterpenoids from Viburnum species.[5]
-
Extraction Method: The extraction method itself can influence the yield. Maceration, sonication, or Soxhlet extraction can be employed. The duration and temperature of extraction should be optimized to maximize yield without causing degradation.
-
-
Compound Stability and Degradation:
-
Temperature Sensitivity: Macrocyclic compounds can be sensitive to high temperatures. Avoid excessive heat during solvent evaporation and other steps.[6] Use a rotary evaporator at a low temperature or lyophilization.
-
pH Stability: The stability of this compound may be pH-dependent. If you are using acidic or basic additives in your mobile phase, ensure they do not cause degradation. It's advisable to perform small-scale stability tests.
-
Light and Air Exposure: Protect your extracts and fractions from prolonged exposure to light and air to prevent potential oxidative degradation.
-
-
Purification Process:
-
Number of Steps: Each purification step will inevitably lead to some loss of the target compound. Try to develop a more efficient purification scheme with fewer steps if possible.
-
Fraction Collection: Be meticulous with fraction collection. Collect smaller fractions and analyze them carefully by TLC or analytical HPLC to avoid discarding fractions containing your target compound.
-
Issue 3: Inconsistent Retention Times in HPLC
Question: I am observing a drift in the retention time of this compound during my HPLC runs. What could be causing this?
Answer: Fluctuations in retention time can compromise the reproducibility of your purification. The following are common causes and their solutions:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure your mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pumps are mixing the solvents correctly.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.
-
-
Column Equilibration:
-
Insufficient Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. A drifting baseline is often an indicator of an unequilibrated column.
-
-
System Leaks:
-
Check Connections: A small leak in the HPLC system can lead to a drop in pressure and an increase in retention times. Carefully check all fittings and connections.
-
-
Column Contamination:
-
Sample Matrix Effects: Components from the sample matrix can accumulate on the column, affecting its performance over time. Use a guard column and appropriate sample clean-up procedures to protect the analytical column.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound from Viburnum species?
A1: The purification of this compound typically involves a multi-step process that includes extraction, fractionation, and several stages of chromatography to isolate it from a complex mixture of other vibsane diterpenoids and plant metabolites.[1][2][8]
References
- 1. Vibsane-type diterpenoids from Viburnum odoratissimum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibsane diterpenoids from the leaves and flowers of Viburnum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes in Vibsanin A experiments
Welcome to the technical support center for Vibsanin A experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential pitfalls during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has been shown to induce differentiation of myeloid leukemia cells by directly interacting with and activating protein kinase C (PKC).[1][2] This activation leads to the induction of the ERK pathway and a decrease in c-Myc expression.[2] Additionally, analogs of this compound have been identified as inhibitors of Heat Shock Protein 90 (HSP90).[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: While specific solubility can vary, diterpenoids like this compound are generally soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is crucial to prepare stock solutions in a solvent that is minimally toxic to the cells at the final working concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of compounds in solution can vary, so it is advisable to prepare fresh dilutions for each experiment or conduct stability tests for long-term storage.[5][6][7]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For example, in studies with HL-60 myeloid leukemia cells, concentrations ranging from 0.2 to 10 µmol/L have been used to induce differentiation.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of Cell Differentiation
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Seeding Density: Too few or too many cells can affect the cellular response to this compound. | Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.[8][9] |
| Cell Health and Viability: Unhealthy or non-viable cells will not respond appropriately to treatment. | Always check cell viability before starting an experiment. Ensure cells are not over-confluent and have been passaged a limited number of times.[8][10] |
| This compound Degradation: Improper storage or handling can lead to the degradation of the compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Incubation Time: The time required to observe a cellular response can vary. | Perform a time-course experiment to determine the optimal incubation period for observing cell differentiation markers. |
Problem 2: High Background or False Positives in HSP90 Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding: this compound or other components in the assay may bind non-specifically to assay reagents. | Include appropriate negative controls, such as a vehicle-treated group and a known non-HSP90 inhibitor. |
| Assay Interference: The chemical properties of this compound might interfere with the detection method (e.g., fluorescence or luminescence). | Run a control experiment with this compound in the absence of the target protein to check for assay interference. |
| Incorrect Buffer or pH: The binding affinity of HSP90 inhibitors can be sensitive to buffer conditions. | Ensure the buffer composition and pH are optimal for the HSP90-cochaperone interaction you are studying.[11][12] |
Problem 3: Difficulty in Measuring Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Measurement: Apoptosis is a dynamic process, and key events occur within specific time windows. | Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, Annexin V staining).[13][14] |
| Low Level of Apoptosis: The concentration of this compound may be insufficient to induce a detectable level of apoptosis. | Titrate the concentration of this compound to determine the optimal dose for inducing apoptosis in your cell line. |
| Choice of Apoptosis Assay: Different apoptosis assays measure different events in the apoptotic cascade. | Use multiple assays to confirm apoptosis, such as combining a membrane integrity assay (e.g., Annexin V/PI) with a measure of caspase activity.[15][16] |
| Cell Debris Interference: Dead cells and debris can interfere with flow cytometry-based apoptosis assays. | Use appropriate gating strategies in flow cytometry to exclude debris and dead cells from the analysis.[15] |
Experimental Protocols
Cell Differentiation Assay Protocol
-
Cell Seeding: Seed myeloid leukemia cells (e.g., HL-60) at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Treatment: Add varying concentrations of this compound (e.g., 0.2, 1, 5, 10 µmol/L) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface differentiation markers, such as CD11b and CD14.
-
Analysis: Analyze the expression of the differentiation markers using flow cytometry.
Quantitative Data Summary
| Treatment | Concentration | % CD11b Positive Cells (Example) |
| Vehicle (DMSO) | - | 5% |
| This compound | 0.2 µmol/L | 15% |
| This compound | 1 µmol/L | 40% |
| This compound | 5 µmol/L | 75% |
| This compound | 10 µmol/L | 85% |
| PMA (Positive Control) | 10 nmol/L | 90% |
Note: The data above is illustrative and should be determined experimentally for your specific conditions.[1]
Visualizations
Caption: this compound signaling pathway in myeloid leukemia cells.
Caption: General experimental workflow and key troubleshooting checkpoints.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of fat-soluble and water-soluble vitamins in artificially prepared, vitamin-enriched, lyophilized serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to Vibsanin A and Other HSP90 Inhibitors for Researchers and Drug Development Professionals
An objective analysis of Vibsanin A and its analogs in the landscape of Heat Shock Protein 90 (HSP90) inhibition, supported by experimental data and detailed methodologies.
Heat Shock Protein 90 (HSP90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins. This guide provides a comparative overview of this compound, a natural product-derived HSP90 inhibitor, and its analogs, against other well-established HSP90 inhibitors such as Geldanamycin, 17-AAG, and NVP-AUY922.
Mechanism of Action of HSP90 Inhibitors
HSP90 inhibitors typically function by binding to the ATP-binding pocket located in the N-terminal domain of the HSP90 protein. This competitive inhibition disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This, in turn, inhibits multiple signaling pathways crucial for tumor cell growth and survival. While most inhibitors target the N-terminus, some compounds, like Vibsanin B derivatives, have been identified as C-terminal inhibitors, offering an alternative mechanism of action.
Quantitative Comparison of HSP90 Inhibitors
The inhibitory potency of various compounds against HSP90 is a key metric for their potential therapeutic efficacy. The following table summarizes the available quantitative data for Vibsanin analogs and other prominent HSP90 inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Kd | Source |
| Vibsanin C analog (6b) | HSP90α | Biochemical Assay | 110.18 nM | [1] |
| 17-AAG (Tanespimycin) | HSP90α | Biochemical Assay | 141.62 nM | [1] |
| HSP90 (tumor cell-derived) | Cell-free Assay | 5 nM | [2][3] | |
| NVP-AUY922 (Luminespib) | HSP90α | Competitive Fluorescence Polarization | 13 nM | [4][5] |
| HSP90β | Competitive Fluorescence Polarization | 21 nM | [4][5] | |
| Geldanamycin | HSP90 | Isothermal Titration Calorimetry | 1.2 µM (Kd) | [6][7] |
Comparative Efficacy on HSP90 Client Proteins
The therapeutic potential of HSP90 inhibitors is directly linked to their ability to induce the degradation of key oncoproteins.
-
Vibsanin Analogs : A Vibsanin C analog, compound 6b, has been shown to induce the degradation of multiple HSP90 client proteins, including the serine/threonine kinase Akt [1]. Another analog of this compound, this compound analog C (VAC), was also found to affect the levels of HSP90-related proteins[8].
-
17-AAG (Tanespimycin) : This inhibitor is known to cause the degradation of a broad range of client proteins, including HER2 , Akt , and CDK4 [9][10].
-
NVP-AUY922 (Luminespib) : NVP-AUY922 effectively depletes client proteins such as ERBB2 (HER2) and reduces the levels of phosphorylated Akt [4].
-
Geldanamycin : As the prototypical HSP90 inhibitor, Geldanamycin induces the degradation of numerous client proteins, including v-Src, Bcr-Abl, and steroid hormone receptors.
Signaling Pathways
This compound has been demonstrated to induce the differentiation of myeloid leukemia cells through the activation of Protein Kinase C (PKC)[11][12]. This activation leads to the downstream activation of the ERK pathway and a subsequent decrease in the expression of the oncoprotein c-Myc[11].
Experimental Protocols
HSP90-Dependent Luciferase Refolding Assay
This cell-free assay is a common method to screen for and characterize HSP90 inhibitors.
Principle: Thermally or chemically denatured firefly luciferase is used as a substrate. In the presence of HSP90 and ATP, the luciferase can refold and regain its enzymatic activity, which is measured by luminescence. HSP90 inhibitors will prevent this refolding process, leading to a decrease in the luminescent signal.
Protocol Outline:
-
Denaturation of Luciferase: Firefly luciferase is denatured by heat (e.g., 42°C for 10 minutes) or by chemical denaturants like guanidinium HCl.
-
Refolding Reaction: The denatured luciferase is added to a reaction mixture containing rabbit reticulocyte lysate (as a source of HSP90 and its co-chaperones), an ATP-regenerating system, and the test compound (e.g., this compound analog) or a known inhibitor as a control.
-
Incubation: The reaction mixture is incubated at a permissive temperature (e.g., 25-30°C) for a defined period (e.g., 60-120 minutes) to allow for protein refolding.
-
Luminescence Measurement: A luciferin substrate is added to the reaction, and the resulting luminescence is measured using a luminometer. The percentage of refolded luciferase is calculated relative to a control reaction without any inhibitor.
Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a known, labeled HSP90 ligand for binding to the chaperone. A common format is a fluorescence polarization (FP) assay. A fluorescently labeled HSP90 inhibitor (probe) will have a high FP value when bound to the large HSP90 protein. Unlabeled inhibitors will displace the probe, causing a decrease in the FP value.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing purified HSP90 protein, a fluorescently labeled HSP90 probe (e.g., a fluorescent derivative of Geldanamycin), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Western Blotting for Client Protein Degradation
Principle: This technique is used to detect and quantify the levels of specific HSP90 client proteins in cells after treatment with an HSP90 inhibitor. A decrease in the level of a known client protein is a hallmark of HSP90 inhibition.
Protocol Outline:
-
Cell Treatment: Cancer cell lines known to express specific HSP90 client proteins (e.g., HER2, Akt, CDK4) are treated with the HSP90 inhibitor at various concentrations and for different durations.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the HSP90 client proteins of interest and a loading control protein (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of the client proteins.
Conclusion
This compound and its derivatives represent a promising class of natural product-based HSP90 inhibitors. The available data, particularly for the Vibsanin C analog 6b, demonstrates inhibitory potency comparable to the established inhibitor 17-AAG in biochemical assays. The unique mechanism of action of Vibsanin B as a C-terminal inhibitor further highlights the potential of this structural scaffold for developing novel anticancer agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of Vibsanin analogs relative to other HSP90 inhibitors currently in clinical development. The distinct signaling pathway activation by this compound through PKC also suggests potential for novel combination therapies. This guide provides a foundational comparison to aid researchers in the evaluation and future development of this interesting class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Geldanamycin | HSP | Influenza Virus | Tyrosine Kinases | TargetMol [targetmol.com]
- 8. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibsanin A: A Comparative Analysis of Efficacy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel natural product Vibsanin A with established drugs used in the treatment of Acute Myeloid Leukemia (AML). The following sections present available preclinical data, detail the compound's mechanism of action, and offer a comparative analysis of its efficacy against standard-of-care therapies and other relevant targeted agents.
Mechanism of Action: A Focus on Differentiation
This compound, a vibsane-type diterpenoid, has emerged as a potential anti-leukemic agent with a mechanism of action distinct from traditional cytotoxic chemotherapy. Preclinical studies have demonstrated that this compound's primary therapeutic effect in AML is the induction of myeloid differentiation. This is achieved through the direct activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways governing cell growth, differentiation, and apoptosis.[1] The activation of PKC by this compound initiates a downstream signaling cascade, leading to the differentiation of leukemic blasts into mature myeloid cells. This approach offers a potential therapeutic window by promoting the maturation of cancer cells rather than inducing widespread cell death, which is the mechanism of many standard chemotherapies.
Furthermore, some evidence suggests that this compound and its analogs may also function as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is critical for the stability and function of numerous oncoproteins. Inhibition of HSP90 can lead to the degradation of these client proteins, thereby hindering cancer cell survival and proliferation.
Below is a diagram illustrating the proposed signaling pathway of this compound in inducing myeloid differentiation.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and a selection of standard-of-care and investigational drugs for AML. It is important to note that the primary endpoint reported for this compound is the induction of differentiation, while for most other drugs, it is cytotoxicity, measured as the half-maximal inhibitory concentration (IC50).
Table 1: Efficacy of this compound in Acute Myeloid Leukemia
| Compound | Cell Line / Sample | Efficacy Endpoint | Effective Concentration | Citation |
| This compound | HL-60 | Differentiation (CD11b expression) | 0.2 - 10 µmol/L | [2] |
| THP-1 | Differentiation | Not specified | [3] | |
| Primary AML Blasts (n=11) | Differentiation | < 3 µmol/L in 8 of 11 samples | [1] |
Table 2: Cytotoxic Efficacy (IC50) of Standard-of-Care AML Drugs and Other Compounds
| Compound | Cell Line | IC50 (µM) | Citation |
| Cytarabine | HL-60 | ~0.1 - 1.0 | [4] |
| THP-1 | ~0.5 - 5.0 | [4] | |
| Daunorubicin | HL-60 | ~0.1 - 0.5 | [5] |
| THP-1 | ~0.2 - 1.0 | [5] | |
| Venetoclax | OCI-AML3 | 0.008 - 0.02 | [6] |
| MV4-11 | 0.001 - 0.01 | [6] | |
| Bryostatin 1 (PKC Activator) | U937 | Not specified (induces apoptosis) | [7] |
| AUY922 (HSP90 Inhibitor) | MV4-11 | ~0.01 - 0.05 | |
| MOLM-13 | ~0.01 - 0.05 |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the efficacy of the compounds.
Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: AML cell lines (e.g., HL-60, THP-1) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Cytarabine, Daunorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, the MTT or XTT reagent is added to each well and incubated for 2-4 hours.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[8]
Myeloid Differentiation Assay
Principle: This assay assesses the ability of a compound to induce the differentiation of leukemic cells into mature myeloid cells. Differentiation is typically monitored by measuring the expression of cell surface markers characteristic of mature myeloid cells, such as CD11b and CD14.
General Protocol:
-
Cell Treatment: AML cells (e.g., HL-60) are treated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 72 hours).
-
Cell Staining: The treated cells are harvested and stained with fluorescently labeled antibodies specific for myeloid differentiation markers (e.g., anti-CD11b-FITC, anti-CD14-PE).
-
Flow Cytometry Analysis: The expression of the cell surface markers is quantified using a flow cytometer.
-
Data Analysis: The percentage of cells expressing the differentiation markers is determined and compared to untreated control cells to assess the differentiation-inducing activity of the compound.[2]
Below is a workflow diagram for a typical cell viability assay.
Conclusion
This compound presents a promising alternative therapeutic strategy for AML by inducing differentiation of leukemic cells. Its mechanism, centered on PKC activation, distinguishes it from the cytotoxic approaches of standard-of-care drugs like cytarabine and daunorubicin. While direct comparative cytotoxicity data (IC50 values) for this compound are not yet widely available, the effective concentrations for inducing differentiation are in the low micromolar range, suggesting potent biological activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing AML treatments. The data presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this novel natural product in the context of current AML therapies.
References
- 1. Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Vibsanin A Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vibsanin A and its analogs with other established molecules targeting Protein Kinase C (PKC) and Heat Shock Protein 90 (HSP90). Experimental data is presented to objectively evaluate performance, alongside detailed protocols for key validation assays to support further research and development.
Quantitative Performance Comparison
To facilitate a clear assessment of efficacy, the following tables summarize the performance of this compound and its analog against relevant alternative compounds.
PKC Activator-Induced Differentiation of HL-60 Cells
This compound has been identified as a potent inducer of myeloid leukemia cell differentiation through the activation of Protein Kinase C (PKC).[1] The following table compares its efficacy with other known PKC activators, Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1, by examining the induction of the myeloid differentiation marker CD11b in HL-60 promyelocytic leukemia cells.
| Compound | Concentration | Incubation Time | CD11b Positive Cells (%) | Reference |
| This compound | 10 µmol/L | 72 hours | ~60% | [1] |
| PMA | 10 nmol/L | 72 hours | ~75% | [1] |
| PMA | 16 nM | 4 days | Significant Increase | [2] |
| Bryostatin 1 | 10 nmol/L | 72 hours | Monocytic Differentiation | [3] |
Note: Direct IC50 values for PKC activation leading to differentiation are not consistently reported across studies, hence the comparison is based on effective concentrations and observed differentiation marker expression.
Anti-proliferative Activity of HSP90 Inhibitors
A synthetic analog of this compound, this compound analog C (VAC), has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90). The table below compares its anti-proliferative activity (IC50) with established HSP90 inhibitors, Geldanamycin and Onalespib (AT13387), across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound analog C (VAC) | HCT116 | Colon Carcinoma | Data not specified | |
| A549 | Lung Carcinoma | Data not specified | ||
| HeLa | Cervical Carcinoma | Data not specified | ||
| Geldanamycin | MDA-MB-231 | Breast Cancer | 60 | [4] |
| HCT116 | Colon Carcinoma | Not specified | ||
| A549 | Lung Carcinoma | Not specified | ||
| HeLa | Cervical Carcinoma | >200,000 | [5] | |
| MCF-7 | Breast Cancer | 105,620 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 124,570 | [5] | |
| Onalespib (AT13387) | A375 | Melanoma | 18 | [6] |
| HCT116 | Colon Carcinoma | 48 | [7] | |
| A549 | Lung Carcinoma | 22 | [7] | |
| NCI-H1975 | Lung Carcinoma | 27 | [7] |
Experimental Protocols for Target Engagement Validation
Detailed methodologies for key experiments are provided below to enable researchers to validate the target engagement of this compound and its analogs.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures and can be used to confirm the direct binding of a compound to its target protein in a cellular context.[8][9]
Objective: To determine if this compound or its analog binds to and stabilizes its target protein (PKC or HSP90) in intact cells.
Materials:
-
Cell line of interest (e.g., HL-60 for PKC, a relevant cancer cell line for HSP90)
-
Complete cell culture medium
-
This compound or its analog
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 384-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (PKC or HSP90)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 20°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using other appropriate lysis methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. A shift in the temperature at which the target protein denatures and aggregates in the presence of the compound compared to the vehicle control indicates target engagement.
Isothermal Titration Calorimetry (ITC)
This protocol, based on standard ITC procedures, can be used to quantify the binding affinity, stoichiometry, and thermodynamics of the interaction between a compound and its purified target protein.[10][11][12]
Objective: To determine the binding parameters of this compound or its analog to purified PKC or HSP90.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (PKC or HSP90)
-
This compound or its analog
-
Dialysis buffer (ensure the buffer for the protein and the compound are identical)
-
Syringes and sample cell for the ITC instrument
Procedure:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer extensively. Dissolve the compound in the same dialysis buffer. Degas both the protein and compound solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters.
-
Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
In Vitro Kinase Assay (for PKC)
This protocol is a representative method for measuring the enzymatic activity of PKC in the presence of an activator like this compound.[13][14][15]
Objective: To confirm that this compound directly activates the kinase activity of PKC.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate (e.g., a specific peptide or histone H1)
-
This compound
-
PMA (positive control)
-
Kinase assay buffer (containing ATP, MgCl2, and other necessary cofactors)
-
[γ-32P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
Phosphocellulose paper or other means to separate phosphorylated substrate from ATP
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, PKC enzyme, and the substrate.
-
Compound Addition: Add different concentrations of this compound, PMA, or vehicle control (DMSO) to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution (containing [γ-32P]ATP for the radioactive method).
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Detection:
-
Radioactive Method: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence Method: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Plot the kinase activity against the concentration of the activator to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound-Induced PKC-ERK Signaling Pathway
Caption: this compound activates PKC, initiating a signaling cascade that leads to myeloid differentiation.
HSP90 Chaperone Cycle and Inhibition by this compound Analog
Caption: Inhibition of the HSP90 chaperone cycle by a this compound analog leads to client protein degradation.
Experimental Workflow for CETSA
Caption: A streamlined workflow for validating target engagement using the Cellular Thermal Shift Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and Experimental Pediatrics [e-cep.org]
- 3. Bryostatin 1 activates protein kinase C and induces monocytic differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. ITC [sites.mpip-mainz.mpg.de]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Vibsanin A: An In-Depth Analysis of On-Target Efficacy and Off-Target Liabilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vibsanin A, a naturally derived diterpenoid, with other therapeutic alternatives. This compound has garnered interest for its potent ability to induce differentiation in myeloid leukemia cells, primarily through the activation of Protein Kinase C (PKC).[1] However, understanding its complete target profile, including potential off-target effects, is crucial for its development as a safe and effective therapeutic agent. This document summarizes the known on- and off-target activities of this compound, compares it with alternative compounds, and provides detailed experimental protocols for key assays.
On-Target and Off-Target Profile of this compound
This compound's primary on-target effect is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. An analog of this compound has also been reported to exhibit inhibitory activity against Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of many oncogenic proteins, suggesting a potential off-target effect.[2][3][4]
Table 1: Summary of Known and Potential Targets of this compound
| Target Family | Specific Target(s) | Effect of this compound | On-Target/Off-Target |
| Protein Kinase C (PKC) | Multiple Isoforms | Activator | On-Target |
| Heat Shock Protein 90 (HSP90) | HSP90 | Inhibitor (by analog) | Potential Off-Target |
Comparative Analysis with Alternative Compounds
Several other compounds are utilized in research and clinical settings to modulate PKC activity or induce differentiation in cancer cells. This section compares this compound with three such alternatives: Bryostatin 1, Ingenol Mebutate, and Enzastaurin.
Table 2: Comparison of On-Target and Off-Target Effects of this compound and Alternatives
| Compound | Primary Target(s) | Known Off-Targets | Therapeutic Area of Interest |
| This compound | PKC (Activator) | HSP90 (Inhibitor - analog) | Acute Myeloid Leukemia (AML) |
| Bryostatin 1 | PKC (Modulator) | Munc13-1, Cytochrome P450 3A4 (Inhibitor) | Cancer, Alzheimer's Disease, HIV |
| Ingenol Mebutate | PKCα, PKCδ (Activator) | SLC25A20 | Actinic Keratosis |
| Enzastaurin | PKCβ (Inhibitor) | PI3K/AKT pathway, GSK3β | Glioblastoma, Lymphoma |
Quantitative Comparison of Inhibitory/Activating Potency
Direct comparative quantitative data for this compound across a broad panel of targets is limited in publicly available literature. The following table summarizes available data for the compounds.
Table 3: IC50/Ki/EC50 Values for this compound and Alternatives against Key Targets
| Compound | Target | Assay Type | IC50/Ki/EC50 | Reference |
| This compound Analog (VAC) | HSP90-mediated protein refolding | In vitro assay | - | [2] |
| Vibsanin B Derivative (12f) | HSP90 C-terminus | Cell-based assay (SK-BR-3) | 1.12 µM | [5] |
| Bryostatin 1 | PKC (general) | Binding assay | Ki = 1.35 nM | |
| Bryostatin 1 | Munc13-1 C1 domain | Binding assay | Ki = 8.07 nM | [6] |
| Bryostatin 1 | Munc13-1 full-length | Binding assay | Ki = 0.45 nM | [6] |
| Enzastaurin | PKCβ | Cell-free assay | IC50 = 6 nM | [7] |
| Enzastaurin | PKCα | Cell-free assay | 6- to 20-fold less selective than for PKCβ | [7] |
| Enzastaurin | PKCγ | Cell-free assay | 6- to 20-fold less selective than for PKCβ | [7] |
| Enzastaurin | PKCε | Cell-free assay | 6- to 20-fold less selective than for PKCβ | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Vibsanin A Analogs as Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Vibsanin A, a natural product isolated from Viburnum awabuki, and its analogs have emerged as a promising class of compounds in cancer research. This guide provides a comparative study of this compound, B, and C analogs, focusing on their efficacy as HSP90 inhibitors and their cytotoxic effects on various cancer cell lines. The information herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Data Presentation: A Comparative Overview of In Vitro Efficacy
The anti-proliferative activities of various Vibsanin analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Cytotoxicity of this compound Analog C (VAC)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.9 |
| HeLa | Cervical Carcinoma | 1.2 |
| HT-29 | Colon Adenocarcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| PANC-1 | Pancreatic Carcinoma | 2.8 |
| U2OS | Osteosarcoma | 1.5 |
Data extracted from a study by Miura et al. (2020).[1][2]
Table 2: Cytotoxicity of Vibsanin B Derivatives
| Compound | Cell Line | IC50 (µM) |
| Vibsanin B | SK-BR-3 | >50 |
| MCF-7 | >50 | |
| Derivative 12f | SK-BR-3 | 1.12 |
| MCF-7 | 3.21 | |
| Compound 3 | SK-BR-3 | 1.19 |
| MCF-7 | 1.80 |
Data from Shao et al. (2017) highlighting the increased potency of synthesized derivatives compared to the parent compound.[3][4]
Table 3: HSP90 Inhibitory Activity of Vibsanin C Analogs
| Compound | HSP90α IC50 (µM) |
| Analog 29 | 0.39 |
| Analog 31 | 0.27 |
These analogs demonstrate potent direct inhibition of HSP90. Data from a 2021 study on Vibsanin C derivatives.[5]
Mechanism of Action: Inhibition of Heat Shock Protein 90 (HSP90)
Vibsanin analogs primarily exert their anti-cancer effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor growth and survival.
-
This compound Analog C (VAC): Studies have shown that VAC's anti-proliferative activity is a result of HSP90 inhibition. It leads to the degradation of HSP90 client proteins, thereby disrupting multiple oncogenic signaling pathways.[1][2]
-
Vibsanin B Derivatives: These compounds have been identified as a new class of HSP90 C-terminal inhibitors.[3][4] This is a significant finding as most known HSP90 inhibitors target the N-terminal ATP-binding pocket.
-
Vibsanin C Analogs: These analogs also exhibit potent HSP90 inhibitory activity. Mechanism studies indicate that they can induce apoptosis in cancer cells through a mitochondrial-mediated pathway.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of Vibsanin analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the Vibsanin analogs on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the Vibsanin analogs and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro HSP90-Mediated Luciferase Refolding Assay
This assay determines the direct inhibitory effect of Vibsanin analogs on HSP90's chaperone activity.
-
Denaturation of Luciferase: Firefly luciferase is denatured by heating at 41°C for 10 minutes in the presence of the test compound or control.
-
Refolding Initiation: The denatured luciferase is then incubated with rabbit reticulocyte lysate, which contains HSP90 and other necessary chaperones, along with an ATP-regenerating system.
-
Luminescence Measurement: The refolding of luciferase is monitored by measuring the restoration of its enzymatic activity through a luminescence assay at various time points.
-
Data Analysis: The percentage of refolding is calculated relative to a control sample without any inhibitor.
Western Blot Analysis of HSP90 Client Proteins
This method is used to observe the downstream effects of HSP90 inhibition, specifically the degradation of its client proteins.
-
Cell Lysis: Cancer cells are treated with Vibsanin analogs for a specified time, after which they are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific HSP90 client proteins (e.g., Akt, Erk, Cdk4) and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HSP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of HSP90 Inhibition by Vibsanin Analogs.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Mitochondrial-Mediated Apoptosis Induced by Vibsanin C Analogs.
References
- 1. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Vibsanin A: A Potent Inducer of Myeloid Leukemia Cell Differentiation
A detailed comparison of Vibsanin A's potency, mechanism of action, and experimental protocols for its evaluation.
This compound, a vibsane-type diterpenoid, has emerged as a significant area of interest for researchers in oncology and drug development due to its potent ability to induce differentiation in myeloid leukemia cells. This guide provides a comprehensive overview of this compound's potency, its mechanism of action through the Protein Kinase C (PKC) signaling pathway, and detailed protocols for the key experiments used to characterize its effects.
Potency and Biological Activity
This compound has been demonstrated to effectively induce the differentiation of acute myeloid leukemia (AML) cell lines, such as HL-60, as well as primary blasts from AML patients.[1][2] This differentiation-inducing activity is crucial as it can halt the uncontrolled proliferation of cancer cells and promote their maturation into non-proliferating, mature cells.
While a specific IC50 or EC50 value for the differentiation-inducing activity of this compound is not explicitly stated in the primary literature, its effective concentration range has been well-documented. In studies on HL-60 cells, this compound showed a concentration-dependent effect, with significant induction of differentiation markers at concentrations ranging from 0.2 to 10 μmol/L.[1][3]
For comparative purposes, other well-known inducers of myeloid differentiation include all-trans retinoic acid (ATRA) and phorbol 12-myristate 13-acetate (PMA). This compound's ability to induce differentiation in ATRA-resistant AML subtypes makes it a particularly promising candidate for further investigation.[1]
| Compound | Cell Line | Biological Effect | Effective Concentration |
| This compound | HL-60 | Induction of Myeloid Differentiation | 0.2 - 10 μmol/L[1][3] |
| All-trans retinoic acid (ATRA) | HL-60 | Induction of Myeloid Differentiation | 1 μmol/L[3] |
| Phorbol 12-myristate 13-acetate (PMA) | HL-60 | Induction of Myeloid Differentiation | 10 nmol/L[3] |
Mechanism of Action: The PKC-ERK Signaling Pathway
The primary mechanism through which this compound exerts its differentiation-inducing effects is the activation of Protein Kinase C (PKC).[1][2][4] this compound acts as a PKC activator, initiating a downstream signaling cascade that ultimately leads to cell differentiation.
Upon activation by this compound, PKC triggers the Raf/MEK/ERK signaling pathway.[4] This leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK). The activation of the ERK pathway is a critical step in the differentiation process induced by this compound.[1]
Figure 1. Signaling pathway of this compound-induced myeloid differentiation.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the potency and mechanism of action of this compound.
Induction of Differentiation in HL-60 Cells and Analysis by Flow Cytometry
This protocol describes the methodology to induce differentiation in HL-60 cells using this compound and subsequently analyze the expression of myeloid differentiation markers CD11b and CD14 by flow cytometry.
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Vibsanin A Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data and methodologies related to the biological activities of Vibsanin A. While direct reproducibility studies are not extensively available in the current literature, this document aims to facilitate an assessment of the consistency of findings across different research efforts by presenting available quantitative data and detailed experimental protocols.
Summary of Quantitative Data
The following table summarizes the reported biological activities of this compound and its analogs. This data is compiled from various studies to provide a comparative overview of its potency in different experimental setups.
| Compound | Biological Activity | Cell Line / Organism | IC50 / LC50 / EC50 | Reference |
| This compound | Induction of Myeloid Differentiation | HL-60 | EC50 ≈ 1 µM (for CD11b expression) | [1] |
| Induction of Myeloid Differentiation | U937 | Not reported | [2] | |
| Induction of Myeloid Differentiation | NB4 | Not reported | [2] | |
| Induction of Myeloid Differentiation | K562 | Not reported | [2] | |
| Piscicidal Activity | Oryzias latipes (Japanese rice fish) | LC50 not explicitly reported | Referenced as known activity | |
| This compound Analog C (VAC) | Anti-proliferative | Various human cancer cell lines | Not explicitly reported for individual lines | [3][4] |
| HSP90 Inhibition (in vitro) | Luciferase | IC50 not explicitly reported | [3][4] | |
| Vibsanin C Analog 29 | HSP90 Inhibition (in vitro) | Not applicable | IC50 = 0.39 µM | [5] |
| Vibsanin C Analog 31 | HSP90 Inhibition (in vitro) | Not applicable | IC50 = 0.27 µM | [5] |
Key Experiments and Methodologies
This section provides detailed protocols for the key experiments cited in the literature concerning this compound.
Total Synthesis of (+)-Vibsanin A
The first total synthesis of (+)-Vibsanin A was a significant step towards enabling further biological studies and ensuring a reproducible supply of the compound.[6][7]
Experimental Workflow for Total Synthesis of (+)-Vibsanin A
Caption: Key stages in the total synthesis of (+)-Vibsanin A.
Detailed Protocol: The detailed experimental procedures, including reaction conditions, purification methods, and characterization of all intermediates, are provided in the supplementary information of the primary publication (Takao et al., Org. Lett. 2015, 17, 3, 756–759).[7] Researchers seeking to reproduce the synthesis should refer to this document for step-by-step guidance.
Induction of Myeloid Leukemia Cell Differentiation
This compound has been shown to induce the differentiation of myeloid leukemia cells, a potentially valuable therapeutic effect.[1][2]
Experimental Protocol:
-
Cell Lines:
-
Human promyelocytic leukemia (HL-60)
-
Human monocytic leukemia (U937)
-
Human acute promyelocytic leukemia (NB4)
-
Human chronic myelogenous leukemia (K562)
-
-
Treatment:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to final concentrations ranging from 0.2 to 10 µM.
-
Cells are treated with this compound for 48 to 72 hours.
-
-
Assessment of Differentiation:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14, and analyzed by flow cytometry.
-
Morphological Analysis: Cells are cytocentrifuged onto glass slides, stained with Wright-Giemsa stain, and observed under a microscope for morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, cytoplasmic granulation).
-
Nitroblue Tetrazolium (NBT) Reduction Assay: To assess functional differentiation, the ability of cells to produce superoxide radicals is measured by their capacity to reduce NBT.
-
Signaling Pathway of this compound-Induced Myeloid Differentiation
Caption: this compound activates PKC, leading to myeloid differentiation.
HSP90 Inhibition by a this compound Analog
An analog of this compound, referred to as this compound analog C (VAC), has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90).[3][4]
Experimental Protocol (Luciferase Refolding Assay):
-
Principle: This in vitro assay measures the ability of HSP90 to refold denatured luciferase. Inhibition of HSP90 results in a decrease in refolded, active luciferase, which is quantified by luminescence.
-
Procedure:
-
Recombinant firefly luciferase is denatured by heat.
-
The denatured luciferase is then incubated with rabbit reticulocyte lysate (which contains HSP90 and its co-chaperones) in the presence of ATP.
-
This compound analog C (VAC) or a control vehicle is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 90 minutes) at 30°C.
-
The amount of refolded, active luciferase is quantified by adding luciferin and measuring the resulting luminescence with a luminometer.
-
A decrease in luminescence in the presence of VAC indicates inhibition of HSP90 activity.
-
Logical Workflow for Identifying HSP90 Inhibitory Activity
Caption: Workflow for identifying HSP90 inhibitors from this compound analogs.
Piscicidal Activity
The piscicidal activity of this compound is one of its originally reported biological effects.
Experimental Protocol:
-
Test Organism: A small, robust fish species such as the Japanese rice fish (Oryzias latipes) or zebrafish (Danio rerio) is typically used.
-
Test Conditions:
-
Fish are acclimated in tanks with controlled temperature, pH, and lighting conditions.
-
This compound is dissolved in a suitable solvent (e.g., ethanol) and then diluted to various concentrations in the tank water. A solvent control group is always included.
-
-
Procedure:
-
Groups of fish (e.g., 10 fish per tank) are exposed to different concentrations of this compound.
-
Mortality is recorded at regular intervals over a 24 to 96-hour period.
-
The LC50 (lethal concentration for 50% of the test organisms) is calculated using statistical methods such as probit analysis.
-
Conclusion
This guide provides a consolidated overview of the experimental data and methodologies related to this compound. While direct studies on the reproducibility of these experiments are limited, the availability of a total synthesis protocol is a crucial step towards enabling such studies. The detailed methodologies presented here for its key biological activities, including the induction of myeloid differentiation and the HSP90 inhibitory action of an analog, provide a foundation for researchers to independently verify and build upon these findings. For a complete and accurate replication of these experiments, it is highly recommended to consult the original publications and their supplementary information.
References
- 1. Discovery of Disubstituted Carboranes as Inhibitors of Heat Shock Protein 90–Heat Shock Factor 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Absence of Clinical Trials for Vibsanin A Pivots Focus to Preclinical Anti-Leukemic Activity
As of late 2025, there is no publicly available clinical trial data for the natural compound Vibsanin A. Research on this vibsane-type diterpenoid has been confined to the preclinical stage, with a primary focus on its potential as a differentiation-inducing agent for Acute Myeloid Leukemia (AML). This guide provides a comparative overview of the preclinical data for this compound against All-trans retinoic acid (ATRA), a well-established differentiation agent used in the treatment of a subtype of AML, Acute Promyelocytic Leukemia (APL).
The available data suggests that this compound induces differentiation of AML cells by activating Protein Kinase C (PKC), offering a distinct mechanism of action compared to ATRA, which functions through retinoic acid receptors. Furthermore, preclinical studies indicate that this compound can sensitize AML cells to the effects of Tyrosine Kinase Inhibitors (TKIs), a class of targeted therapy used in some forms of leukemia.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the key preclinical findings for this compound and ATRA in the context of AML cell differentiation. It is important to note that the data presented is derived from separate in vitro studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Differentiation-Inducing Activity in AML Cell Lines
| Compound | Cell Line | Concentration Range | Key Findings |
| This compound | HL-60 | 0.2 - 10 µmol/L | Potently induced differentiation, with increased expression of myeloid differentiation markers CD11b and CD14.[1] |
| Primary AML Blasts | < 3 µmol/L | Induced differentiation in 8 out of 11 patient samples.[1] | |
| ATRA | HL-60 | ~1 µmol/L | Standard positive control for inducing differentiation.[1] |
| Primary AML Cells | ~1 µmol/L | Effects are mixed in non-APL AML, with some studies showing induction of apoptosis rather than differentiation.[2] |
Table 2: Effects on Cell Growth and Viability
| Compound | Cell Line | Concentration | Effect |
| This compound | HL-60 | Not specified | Associated with inhibition of cell growth and G1 cell-cycle arrest.[1][3] |
| ATRA | Primary AML Cells | 1 µmol/L | Decreased in vitro clonal growth in a subset of patient samples.[2] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC). This leads to a downstream signaling cascade involving the activation of the ERK pathway and subsequent downregulation of the proto-oncogene c-Myc.[1][4] In contrast, ATRA induces differentiation by binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors that regulate the expression of genes involved in myeloid cell differentiation.[2][5]
A notable finding from preclinical research is that this compound enhances the expression of Lyn, a Src family tyrosine kinase, and sensitizes AML cells to TKI-induced differentiation.[3] This suggests a potential synergistic role for this compound in combination with targeted therapies.
Caption: Signaling pathway of this compound in AML cells.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies for assessing myeloid differentiation.
Cell Culture and Treatment: Human AML cell lines (e.g., HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Primary AML blasts are isolated from patient samples and cultured under similar conditions. Cells are treated with various concentrations of this compound or ATRA for specified time periods (e.g., 72 hours).
Differentiation Assays: Myeloid differentiation is assessed by monitoring changes in cell surface marker expression using flow cytometry. Cells are stained with fluorescently labeled antibodies against myeloid markers such as CD11b and CD14. An increase in the percentage of cells expressing these markers is indicative of differentiation. Morphological changes consistent with maturation, such as nuclear condensation and an increased cytoplasm-to-nucleus ratio, are evaluated by Wright-Giemsa staining of cytospun preparations.
Cell Viability and Proliferation Assays: Cell viability can be determined using assays such as the MTT assay, which measures mitochondrial metabolic activity. Cell cycle analysis is performed by staining DNA with a fluorescent dye (e.g., propidium iodide) followed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for in vitro AML differentiation studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vibsanin A: A Comparative Analysis Against Standard AML Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel natural product, Vibsanin A, against standard-of-care treatments for Acute Myeloid Leukemia (AML). Drawing upon preclinical data, we evaluate its efficacy in inducing differentiation of myeloid leukemia cells and its impact on survival in xenograft models, benchmarked against conventional chemotherapeutics and targeted agents.
Introduction to this compound
This compound is a vibsane-type diterpenoid isolated from Viburnum odoratissimum. Recent preclinical studies have highlighted its potential as an anti-leukemic agent, particularly for non-acute promyelocytic leukemia (APL) subtypes of AML, which are often resistant to differentiation therapy with all-trans retinoic acid (ATRA). This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), which subsequently triggers the ERK signaling pathway and leads to a decrease in the expression of the oncoprotein c-Myc, ultimately inducing differentiation of leukemic cells.[1][2]
Quantitative Comparison of In Vitro Efficacy
The ability to induce differentiation is a key therapeutic goal in AML. The following table summarizes the in vitro efficacy of this compound in inducing the expression of the myeloid differentiation marker CD11b in the HL-60 human promyelocytic leukemia cell line, compared to standard AML drugs.
| Compound | Cell Line | Concentration | Treatment Duration | % CD11b Positive Cells | Reference |
| This compound | HL-60 | 0.2 µmol/L | 72 hours | ~20% | [3] |
| 1 µmol/L | 72 hours | ~40% | [3] | ||
| 5 µmol/L | 72 hours | ~60% | [3] | ||
| 10 µmol/L | 72 hours | ~75% | [3] | ||
| Cytarabine (Ara-C) | HL-60 | 100 nM | Not Specified | Induces differentiation | [4][5] |
| Daunorubicin | HL-60 | 30 nM | Not Specified | Inhibits cell growth, induces apoptosis | [6] |
| PMA (PKC Activator) | HL-60 | 10 nmol/L | 72 hours | ~80% | [3] |
Note: Direct comparative studies of differentiation induction for cytarabine and daunorubicin under the same conditions as this compound are limited. The data presented reflects their known effects on HL-60 cells.
Preclinical In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of novel compounds. The following table provides a qualitative comparison of the in vivo efficacy of this compound and standard AML treatments in mouse xenograft models.
| Treatment | Animal Model | Efficacy Outcome | Reference |
| This compound | AML Mouse Xenograft | Prolonged host survival | [1][2] |
| Cytarabine + Doxorubicin | AML Mouse Xenograft | Reduced disease burden and increased survival | [7][8] |
| Venetoclax | DLBCL Mouse Xenograft | Median survival of 26 days | [9] |
Note: The specific AML xenograft models and treatment regimens may vary between studies, affecting direct comparability.
Mechanism of Action: Signaling Pathways
Understanding the molecular pathways targeted by this compound and standard AML therapies is essential for rational drug design and combination strategies.
This compound Signaling Pathway
This compound directly activates Protein Kinase C (PKC), initiating a signaling cascade that leads to the differentiation of myeloid leukemia cells.
References
- 1. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 5. Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vibsanin A: A Guide for Laboratory Professionals
Disclaimer: The following guidelines are based on general best practices for the disposal of hazardous laboratory chemicals. A specific Safety Data Sheet (SDS) for Vibsanin A was not found in the public domain. It is imperative to obtain the SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of this compound. The information provided here is for guidance only and must be adapted to your specific institutional and local regulations.
This compound is a research chemical, and like any compound with unknown or undocumented toxicological properties, it should be handled and disposed of as hazardous waste.[1] Improper disposal can pose a threat to human health and the environment.[2] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office and local authorities.[1][3]
Key Safety Information (To be confirmed with Supplier's SDS)
Researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information. The table below summarizes the type of information you should look for in the relevant sections of the SDS.
| Data Point | Example Information (Illustrative Only - Verify with Specific SDS) | Significance for Disposal |
| GHS Hazard Pictograms | Skull and Crossbones, Health Hazard, Exclamation Mark | Provides a quick visual reference to the primary hazards (e.g., acute toxicity, carcinogenicity, skin/eye irritation) which dictate handling and segregation protocols. |
| GHS Hazard Statements (H-Codes) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | Describes the nature of the chemical's hazards. This information is critical for assessing risk and determining the appropriate personal protective equipment (PPE). |
| GHS Precautionary Statements (P-Codes) | P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container in accordance with local regulations. | Provides mandatory instructions for safe handling, storage, and disposal to minimize exposure and environmental contamination. The P501 statement directs users to follow official disposal protocols. |
| Physical/Chemical Properties | Solid powder, solubility, reactivity data | Informs decisions on appropriate waste container material and segregation from incompatible chemicals to prevent dangerous reactions in the waste container.[4][5] |
Step-by-Step Disposal Protocol for this compound
This procedure outlines the standard operational plan for disposing of this compound as hazardous chemical waste.
Waste Identification and Segregation
-
Treat as Hazardous: Unless confirmed otherwise by your EHS office, all this compound waste (pure compound, solutions, contaminated labware) must be treated as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[5] Specifically, keep it separate from incompatible materials like strong acids, bases, and oxidizers.[5][6]
Containment and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7] Plastic bottles are often preferred to glass to minimize the risk of breakage.[3]
-
Label Immediately and Clearly: Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[3][7]
-
Complete the Label: The label must include the full chemical name ("this compound"), the approximate quantity or concentration, the date accumulation started, and the name of the principal investigator or lab contact.[3] Do not use abbreviations or chemical formulas.[3]
Storage in the Laboratory
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case the primary container fails.[5] This is especially important for liquid waste.
-
Safe Location: The storage area should be away from heat sources, sunlight, and general laboratory traffic.[4] Ensure it is not in a location where it could be easily knocked over.
Arranging for Disposal
-
Do Not Dispose On-Site: Laboratory personnel should not attempt to treat or dispose of hazardous waste themselves (e.g., via drain disposal or evaporation in a fume hood).[1]
-
Contact EHS: Once the waste container is full or you are ready for a pickup, contact your institution's EHS office or follow the established procedure for requesting a hazardous waste collection.[3]
-
Provide Documentation: You may need to submit a hazardous waste information form detailing the contents of the container for pickup.[3]
Disposal of Empty Containers
-
An empty container that held this compound must still be managed carefully. It should be triple-rinsed with a suitable solvent.[7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove the original labels, and dispose of the container as regular trash or as directed by your EHS office.[1][7]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Handling Protocols for Vibsanin A
Disclaimer: No specific Safety Data Sheet (SDS) for Vibsanin A is readily available in the public domain. The following guidance is based on general best practices for handling chemical compounds with unknown toxicological properties in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning any experiment.
This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₄ | PubChem[1] |
| Molecular Weight | 402.6 g/mol | PubChem[1] |
| CAS Number | 72506-14-0 | PubChem[1] |
| XLogP3 | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling compounds of unknown toxicity like this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[2][3][4][5]
-
Primary Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood or a glove box to contain any potential aerosols or dust.
-
Hand Protection:
-
Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
For prolonged handling or when there is a risk of immersion, consider double-gloving.
-
Inspect gloves for any signs of degradation or puncture before use.
-
Change gloves immediately if they become contaminated.
-
-
Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when there is a risk of splashing.
-
A face shield, in addition to goggles, is recommended when handling larger quantities or during procedures with a high risk of splashing.
-
-
Body Protection:
-
A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.
-
Consider a chemically resistant apron for added protection during procedures with a high splash potential.
-
Ensure legs are fully covered (no shorts or skirts).
-
-
Foot Protection:
-
Closed-toe shoes are mandatory in the laboratory.
-
Shoe covers may be used to prevent the tracking of contaminants out of the laboratory.[6]
-
-
Respiratory Protection:
-
If there is a risk of generating dust or aerosols and work cannot be conducted within a fume hood, a respirator may be necessary. The type of respirator should be determined by a risk assessment.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Protocols: Handling this compound
-
Preparation:
-
Before handling this compound, ensure the work area (preferably within a fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
-
Weighing:
-
If this compound is a solid, weigh it in a containment device such as a weigh boat or on weighing paper.
-
Use anti-static equipment if the compound is a fine powder.
-
Clean the balance and surrounding area immediately after weighing to remove any residual compound.
-
-
Dissolution:
-
Add the solvent to the vessel containing this compound slowly to avoid splashing.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
-
Keep the container covered as much as possible during this process.
-
-
Experimental Use:
-
Handle all solutions of this compound with the same level of precaution as the solid form.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Solid Waste:
-
Dispose of all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled hazardous waste container.[7]
-
-
Liquid Waste:
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Dispose of the rinsed containers according to your institution's procedures for empty chemical containers.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C25H38O4 | CID 154708213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 7. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 8. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
